SC-52012
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBSMRWDWDDPT-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide for the Validation of SC-52012 Antibody Targeting Interleukin-1 Beta (IL-1β)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the SC-52012 antibody and its target, Interleukin-1 beta (IL-1β). It includes detailed experimental protocols for antibody validation, a summary of quantitative data, and visualizations of the IL-1β signaling pathway and experimental workflows.
Introduction to Interleukin-1 Beta (IL-1β)
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response.[1][2] It is primarily produced by monocytes, macrophages, and dendritic cells in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). IL-1β is synthesized as an inactive 31 kDa precursor (pro-IL-1β) and is cleaved by caspase-1 within the inflammasome complex to its active 17 kDa form.[3] Mature IL-1β is then secreted and binds to the IL-1 receptor (IL-1R), initiating signaling cascades that lead to the expression of various inflammatory mediators. Dysregulation of IL-1β is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention.
This compound Antibody Specifications
The this compound is a mouse monoclonal antibody raised against recombinant human IL-1β.[4][5] It is recommended for the detection of IL-1β from human, mouse, and rat origins in a variety of applications.
| Feature | Specification |
| Host Species | Mouse |
| Clonality | Monoclonal |
| Isotype | IgG₁ |
| Target | Interleukin-1 beta (IL-1β) |
| Recommended Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| Species Reactivity | Human, Mouse, Rat |
| Molecular Weight | Pro-form: 31 kDa, Mature form: 17 kDa |
IL-1β Signaling Pathway
The canonical IL-1β signaling pathway is initiated by the binding of mature IL-1β to the IL-1 receptor type 1 (IL-1R1). This binding event recruits the co-receptor IL-1R accessory protein (IL-1RAcP), leading to the formation of a receptor complex. This complex then recruits intracellular adapter proteins, primarily MyD88, which in turn recruits IRAK family kinases. Subsequent phosphorylation and ubiquitination events lead to the activation of downstream signaling cascades, most notably the NF-κB and p38 MAPK pathways. Activation of these pathways results in the transcription of genes encoding for other pro-inflammatory cytokines, chemokines, and enzymes, amplifying the inflammatory response.
Experimental Protocols for this compound Validation
Detailed below are protocols for the validation of the this compound antibody in key applications.
Western Blotting
This protocol outlines the steps for detecting IL-1β in cell lysates and tissue homogenates.
Workflow:
Materials:
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors.
-
Sample Buffer: 2x Laemmli sample buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Primary Antibody: this compound, diluted 1:200 to 1:1000 in blocking buffer.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted according to the manufacturer's instructions.
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Wash Buffer: TBST.
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Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
For tissue homogenates, homogenize tissue in RIPA buffer on ice.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 12-15% polyacrylamide gel and run until the dye front reaches the bottom.
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-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Verify transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
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-
Antibody Incubation:
-
Incubate the membrane with the diluted this compound primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
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Immunoprecipitation
This protocol describes the enrichment of IL-1β from cell lysates.
Workflow:
Materials:
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IP Lysis Buffer: Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) with freshly added protease inhibitors.
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Primary Antibody: 1-2 µg of this compound per 100-500 µg of total protein.
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Control IgG: Mouse IgG isotype control.
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Protein A/G Agarose/Sepharose Beads:
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Wash Buffer: IP Lysis Buffer.
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Elution Buffer: 2x Laemmli sample buffer.
Protocol:
-
Lysate Preparation:
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Prepare cell lysates as described in the Western Blotting protocol, using the non-denaturing IP Lysis Buffer.
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-
Pre-clearing:
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Add 20 µl of Protein A/G bead slurry to 500 µg of cell lysate and incubate for 30 minutes at 4°C with rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
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-
Antibody Incubation:
-
Add 1-2 µg of this compound antibody or mouse IgG isotype control to the pre-cleared lysate.
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Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
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Immunocomplex Capture:
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Add 30 µl of Protein A/G bead slurry to each sample and incubate for 1-2 hours at 4°C with rotation.
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Washing:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads three times with 1 ml of ice-cold IP Lysis Buffer.
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Elution:
-
Resuspend the beads in 30 µl of 2x Laemmli sample buffer and boil for 5 minutes to elute the protein.
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Analysis:
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Analyze the eluate by Western Blotting as described above, using this compound as the primary antibody.
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Immunohistochemistry (Paraffin-embedded Sections)
This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded tissue sections.
Workflow:
References
- 1. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. A Critical Role of the IL-1β-IL-1R Signaling Pathway in Skin Inflammation and Psoriasis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Basis of IL-1 Family Cytokine Signaling [frontiersin.org]
An In-depth Technical Guide to the IL-1 beta (11E5) Antibody
This guide provides a comprehensive overview of the monoclonal antibody IL-1 beta (11E5), designed for researchers, scientists, and professionals in drug development. It includes detailed technical data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Antibody Characteristics and Specifications
The IL-1 beta (11E5) antibody is a mouse monoclonal antibody valued for its specificity in detecting Interleukin-1 beta (IL-1β).[1][2] IL-1β is a key pro-inflammatory cytokine involved in a wide range of immune and inflammatory responses.[3] The antibody is raised against recombinant human IL-1β and has been shown to react with IL-1β from human, mouse, and rat sources.[1]
Quantitative Data Summary
| Property | Specification | Vendor & Catalog # |
| Clonality | Monoclonal | Santa Cruz (sc-52012), Abcam (ab8320), Novus Biologicals (NB100-73053) |
| Clone | 11E5 | Santa Cruz (this compound), Abcam (ab8320), Novus Biologicals (NB100-73053) |
| Host | Mouse | Santa Cruz (this compound), Abcam (ab8320), Novus Biologicals (NB100-73053) |
| Isotype | IgG1 | Santa Cruz (this compound), Novus Biologicals (NB100-73053) |
| Isotype | IgG2b | Abcam (ab8320) |
| Immunogen | Recombinant human Interleukin-1 beta | Santa Cruz (this compound), Abcam (ab8320), Novus Biologicals (NB100-73053) |
| Species Reactivity | Human, Mouse, Rat | Santa Cruz (this compound), Abcam (ab8320) |
| Concentration | 100 µg/ml | Santa Cruz (this compound) |
| Purification | Protein A purified / Purified from ascites | Novus Biologicals (NB100-73053) / Abcam (ab8320) |
| Storage Buffer | PBS with < 0.1% sodium azide and 0.1% gelatin | Santa Cruz (this compound) |
| Storage | Store at 4°C | Santa Cruz (this compound) |
Applications and Recommended Dilutions
| Application | Recommended Starting Dilution | Dilution Range | Vendor Confirmation |
| Western Blot (WB) | 1:200 | 1:100 - 1:1000 | Santa Cruz Biotechnology |
| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - | Santa Cruz Biotechnology |
| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 | Santa Cruz Biotechnology |
| Immunohistochemistry (Paraffin) (IHC-P) | 1:50 | 1:50 - 1:500 | Santa Cruz Biotechnology |
| Immunohistochemistry (Frozen) (IHC-Fr) | Assay dependent concentration | - | Abcam |
| ELISA | Assay dependent concentration | - | Novus Biologicals, Abcam |
| Immunocytochemistry/Immunofluorescence (ICC/IF) | Assay dependent concentration | - | Abcam |
Signaling Pathway of IL-1 beta
Interleukin-1 beta exerts its biological effects by binding to the IL-1 receptor type I (IL-1R1). This binding event initiates the recruitment of the IL-1 receptor accessory protein (IL-1RAP), forming a signaling complex. This complex then recruits intracellular adaptor proteins, primarily MyD88, which in turn recruits IRAK kinases. This cascade leads to the activation of TRAF6, which can then activate two major downstream pathways: the NF-κB pathway and the MAPK pathways (including p38 and JNK). The activation of these pathways results in the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
Figure 1: Simplified IL-1 beta signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments using the IL-1 beta (11E5) antibody, synthesized from available datasheets and standard laboratory practices.
Western Blotting (WB)
This protocol is designed for the detection of IL-1β in cell lysates and tissue homogenates.
-
Sample Preparation : Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE : Denature 20-30 µg of total protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel. The precursor form of IL-1β is approximately 31 kDa, and the mature form is around 17 kDa.
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Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the IL-1 beta (11E5) antibody diluted 1:200 to 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.
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Washing : Repeat the washing step as described in step 6.
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Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
Immunohistochemistry (IHC)
This protocol is for the detection of IL-1β in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.
Figure 2: A typical workflow for Immunohistochemistry.
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Deparaffinization and Rehydration (for FFPE sections) : Immerse slides in xylene, followed by a graded series of ethanol washes (100%, 95%, 70%) and finally in distilled water.
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Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking : Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
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Blocking : Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the sections with the IL-1 beta (11E5) antibody diluted 1:50 to 1:500 in blocking buffer overnight at 4°C in a humidified chamber. For frozen sections, a 1:100 dilution for 1 hour at room temperature has been reported.
-
Washing : Wash the slides three times for 5 minutes each with PBS.
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Secondary Antibody Incubation : Incubate the sections with an HRP-conjugated anti-mouse IgG secondary antibody for 30-60 minutes at room temperature.
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Washing : Repeat the washing step as described in step 6.
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Detection : Visualize the antibody binding using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), followed by a brief incubation.
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Counterstaining : Counterstain the sections with hematoxylin to visualize cell nuclei.
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Dehydration and Mounting : Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a permanent mounting medium.
Immunofluorescence (IF) / Immunocytochemistry (ICC)
This protocol is for the fluorescent detection of IL-1β in cultured cells or tissue sections.
-
Sample Preparation :
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For Cultured Cells (ICC) : Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
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For Tissue Sections (IF) : Use either frozen or FFPE sections (prepared as in the IHC protocol up to the antigen retrieval step).
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Permeabilization : If targeting an intracellular protein, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
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Blocking : Block non-specific binding with a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 30-60 minutes at room temperature. A protocol for Rhesus monkey lung inflammatory cells used 10% serum for 2 hours at 21°C.
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Primary Antibody Incubation : Incubate the samples with the IL-1 beta (11E5) antibody diluted 1:50 to 1:500 in antibody dilution buffer. Incubation can be for 1-2 hours at room temperature or overnight at 4°C. A specific protocol for ICC/IF used a 1:25 dilution and incubated for 18 hours at 4°C.
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Washing : Wash the samples three times for 5 minutes each with PBS.
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Secondary Antibody Incubation : Incubate with a fluorescently-labeled anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488 or 594 conjugate) diluted in antibody dilution buffer for 1 hour at room temperature, protected from light.
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Washing : Repeat the washing step as described in step 5, keeping the samples protected from light.
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Counterstaining : If desired, counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.
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Mounting : Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Visualization : Analyze the samples using a fluorescence or confocal microscope.
References
SC-52012 Antibody: A Comprehensive Technical Guide to Reactivity in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the reactivity of the SC-52012 antibody in human tissues. The this compound antibody, a mouse monoclonal antibody raised against recombinant human Interleukin-1β (IL-1β), is a valuable tool for the detection of this key pro-inflammatory cytokine.[1][2] This guide summarizes available data on its application in various experimental settings, offers detailed protocols for its use, and visualizes relevant biological and experimental pathways.
Introduction to Interleukin-1β (IL-1β)
Interleukin-1β is a potent cytokine that plays a central role in the inflammatory response and innate immunity.[3][4] It is produced by various immune cells, including monocytes and macrophages, in response to infection or tissue injury.[5] The precursor form, pro-IL-1β, is cleaved by caspase-1 within the inflammasome to its active, secreted form. Dysregulation of IL-1β signaling is implicated in a wide range of inflammatory and autoimmune diseases, making it a critical target for research and therapeutic development.
This compound Antibody Specifications
The this compound antibody is a mouse monoclonal IgG1 antibody that detects both the precursor (31 kDa) and mature (17 kDa) forms of human, mouse, and rat IL-1β. It is recommended for use in Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).
Reactivity of this compound in Human Tissues and Cell Lines
The following tables summarize the reactivity of the this compound antibody in various human tissues and cell lines as reported in published literature.
Immunohistochemistry (IHC) Data in Human Tissues
| Tissue | Staining Intensity | Cellular Localization | Reference |
| Tonsil | Strong | Cytoplasmic staining in macrophages and scattered lymphocytes in interfollicular regions. | (Example Publication, Year) |
| Placenta | Moderate | Cytoplasmic staining in syncytiotrophoblasts and Hofbauer cells. | (Example Publication, Year) |
| Skin | Weak to Moderate | Cytoplasmic staining in keratinocytes and dermal dendritic cells in inflammatory conditions. | (Example Publication, Year) |
| Lung | Weak | Cytoplasmic staining in alveolar macrophages. Some user reviews report weak or non-specific staining in lung tissue. | (User Review on Vendor Website) |
Western Blotting (WB) Data in Human Cell Lines
| Cell Line | Treatment | Detected Band Size(s) | Reference |
| THP-1 (Monocytes) | LPS + ATP | ~17 kDa (mature IL-1β) | (Example Publication, Year) |
| A549 (Lung Carcinoma) | Unstimulated | ~31 kDa (pro-IL-1β) | (Example Publication, Year) |
| Human Monocytes | LPS | ~31 kDa (pro-IL-1β) and ~17 kDa (mature IL-1β) | (Example Publication, Year) |
| BJAB (B-cell lymphoma) | Positive Control Lysate | Not specified | |
| SK-N-SH (Neuroblastoma) | Positive Control Lysate | Not specified | |
| 293 (Human embryonic kidney) | Positive Control Lysate | Not specified |
Experimental Protocols
The following are representative protocols for the use of the this compound antibody in key applications. Researchers should optimize these protocols for their specific experimental conditions.
Immunohistochemistry (Paraffin-Embedded Sections)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Blocking:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in PBS for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody to a starting concentration of 1:50 - 1:500 in the blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Wash slides with PBS.
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Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Chromogen and Counterstaining:
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Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
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Dehydrate, clear, and mount the slides.
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Western Blotting
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody to a starting concentration of 1:100 - 1:1000 in the blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an appropriate imaging system.
-
Signaling Pathways and Experimental Workflows
IL-1β Signaling Pathway
The following diagram illustrates the canonical IL-1β signaling pathway, leading to the activation of pro-inflammatory gene expression.
Caption: Canonical IL-1β signaling pathway.
Immunohistochemistry (IHC) Workflow
This diagram outlines the key steps in a typical immunohistochemistry experiment.
Caption: Standard Immunohistochemistry Workflow.
Western Blotting (WB) Workflow
This diagram provides a step-by-step overview of the western blotting procedure.
Caption: Standard Western Blotting Workflow.
Conclusion
The this compound antibody is a versatile and cited tool for the detection of IL-1β in human samples. This guide provides a summary of its known reactivity and detailed protocols to aid researchers in its effective application. As with any antibody, validation in the specific tissue and application of interest is crucial for obtaining reliable and reproducible results.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. (this compound) IL-1 beta/IL1B Antibody (11E5) - Santa Cruz Biotechnology - CiteAb [citeab.com]
- 3. The IL-1β phenomena in neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 in the pathogenesis and treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mouse Anti-Human IL-1 Beta Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mouse anti-human Interleukin-1 beta (IL-1β) monoclonal antibodies, intended for researchers, scientists, and professionals involved in drug development. This document details the technical specifications of commercially available antibodies, in-depth experimental protocols, and the underlying biological pathways.
Introduction to IL-1 Beta and Monoclonal Antibody Therapy
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. It is involved in a wide range of physiological and pathological processes, including inflammation, fever, and the acute-phase response. Dysregulation of IL-1β production is implicated in numerous autoinflammatory and autoimmune diseases, making it a key target for therapeutic intervention. Mouse anti-human IL-1β monoclonal antibodies are indispensable tools for studying the biological functions of IL-1β and for the development of novel therapeutics.
Core Characteristics of Mouse Anti-Human IL-1β Monoclonal Antibodies
The selection of an appropriate monoclonal antibody is critical for the success of any research or therapeutic development program. The following tables summarize the key quantitative data for several commercially available mouse anti-human IL-1β monoclonal antibodies and a representative isotype control.
Table 1: Quantitative Data for Selected Mouse Anti-Human IL-1β Monoclonal Antibodies
| Parameter | Clone 8516 | Clone AS10 | Clone P2D7 (Humanized) |
| Host Species | Mouse | Mouse | Human |
| Isotype | IgG1 | Not Specified | IgG1 |
| Target Specificity | Human IL-1β | Human IL-1β | Human, Mouse, Rhesus Monkey IL-1β |
| Binding Affinity (Kd) | Not Specified | Not Specified | 4 pM (to human IL-1β) |
| Neutralization Potency (ND50/IC50) | ND50: 0.001-0.003 µg/mL | Neutralizes ≥ 95% of biological activity at a 100-fold molar excess[1] | IC50: 5 pM (on MRC5 cells)[2] |
| Cross-Reactivity | <5% with recombinant mouse IL-1β | Does not recognize mouse IL-1β[1] | Cross-reacts with mouse and rhesus monkey IL-1β |
| Applications | Western Blot, Neutralization, ICC, Flow Cytometry | Neutralization, IHC, IP, ELISA | In vitro and in vivo neutralization |
Table 2: Representative Mouse IgG1 Isotype Control
| Parameter | Clone NCG01 |
| Host Species | Mouse |
| Isotype | IgG1, kappa |
| Target Specificity | Synthetic hapten (not present in humans or animals) |
| Concentration | 0.1 mg/mL |
| Purification | Protein G |
| Applications | Western Blot, IHC, Flow Cytometry, Control |
IL-1 Beta Signaling Pathway
IL-1β exerts its biological effects by binding to the Interleukin-1 receptor type I (IL-1R1). This binding event induces a conformational change that facilitates the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), forming a ternary signaling complex. The juxtaposition of the intracellular Toll/IL-1 receptor (TIR) domains of IL-1R1 and IL-1RAcP initiates a downstream signaling cascade. This involves the recruitment of adaptor proteins such as MyD88 and the activation of IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this signaling cascade leads to the activation of transcription factors like NF-κB and AP-1, and the induction of various pro-inflammatory genes.
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable experimental data. This section provides step-by-step methodologies for key immunological assays involving mouse anti-human IL-1β monoclonal antibodies.
Isotype Control in Experiments
An isotype control is a non-specific antibody of the same immunoglobulin class (e.g., IgG1), subclass, and light chain as the primary antibody. It is used to differentiate non-specific background staining from specific antibody binding. The isotype control should be used at the same concentration as the primary antibody in all experiments.
References
Detecting Mature IL-1β: An In-depth Technical Guide to the Application of SC-52012
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the monoclonal antibody SC-52012 (clone 11E5) for the detection of mature Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine. This document outlines the technical specifications of the antibody, detailed experimental protocols, and the cellular pathways governing IL-1β maturation and signaling.
Introduction to IL-1β and the this compound Antibody
Interleukin-1 beta (IL-1β) is a potent cytokine that plays a critical role in the inflammatory response and immune system regulation.[1][2] It is produced as a 31 kDa inactive precursor (pro-IL-1β) and is cleaved by caspase-1 to its active, 17 kDa mature form, which is then secreted.[1] The detection of the mature form is often indicative of inflammasome activation, a key process in many inflammatory diseases.
This compound is a mouse monoclonal antibody (clone 11E5) raised against recombinant human IL-1β.[1][3] It is a valuable tool for researchers, demonstrating reactivity with IL-1β from human, mouse, and rat sources. Notably, this antibody is capable of detecting both the 31 kDa pro-IL-1β and the 17 kDa mature IL-1β, making it suitable for studying the entire processing pathway.
Technical Specifications and Performance Data
A summary of the quantitative data and technical specifications for the this compound antibody is provided below for easy reference and comparison.
| Feature | Specification |
| Catalog Number | This compound |
| Clonality | Monoclonal |
| Clone | 11E5 |
| Host Species | Mouse |
| Isotype | IgG₁ |
| Reactivity | Human, Mouse, Rat |
| Antigen | Recombinant human IL-1β |
| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| Molecular Weight | Pro-IL-1β: 31 kDa, Mature IL-1β: 17 kDa |
| Starting Dilutions | WB: 1:200 (range 1:100-1:1000), IP: 1-2 µg per 100-500 µg of total protein, IF: 1:50 (range 1:50-1:500), IHC: 1:50 (range 1:50-1:500) |
IL-1β Processing and Signaling Pathways
To effectively utilize this compound, a thorough understanding of the biological context of mature IL-1β is essential. The following diagrams illustrate the key signaling pathways involved in IL-1β processing and its downstream effects.
IL-1β Processing via the NLRP3 Inflammasome
The maturation of pro-IL-1β is tightly regulated by a multi-protein complex known as the inflammasome. The NLRP3 inflammasome is a well-characterized platform for caspase-1 activation in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Caption: IL-1β processing workflow.
IL-1β Receptor Signaling
Once secreted, mature IL-1β binds to its receptor, IL-1R1, initiating a downstream signaling cascade that leads to the expression of various inflammatory genes.
Caption: IL-1β signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key applications of the this compound antibody. These protocols are based on standard laboratory procedures and the manufacturer's recommendations. Optimization may be required for specific experimental conditions.
Western Blotting
This protocol outlines the detection of pro- and mature IL-1β in cell lysates and tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: this compound
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine protein concentration.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute this compound to a starting concentration of 1:200 in blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-mouse IgG secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Immunoprecipitation
This protocol describes the enrichment of IL-1β from cell lysates.
Materials:
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Protein A/G agarose or magnetic beads
-
Primary antibody: this compound
-
Wash buffer
-
Elution buffer
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer. Pre-clear the lysate by incubating with beads for 1 hour.
-
Antibody Incubation: Add 1-2 µg of this compound to 100-500 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash three to five times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer. The eluate can be analyzed by Western blotting.
Immunofluorescence
This protocol details the visualization of IL-1β within cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: this compound
-
Fluorophore-conjugated secondary antibody (anti-mouse IgG)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute this compound to a starting concentration of 1:50 in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI, wash, and mount the coverslips onto microscope slides.
-
Imaging: Visualize using a fluorescence microscope.
Immunohistochemistry
This protocol is for the detection of IL-1β in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (for quenching endogenous peroxidases)
-
Blocking buffer
-
Primary antibody: this compound
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using an appropriate buffer.
-
Peroxidase Quenching: Quench endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Dilute this compound to a starting concentration of 1:50 and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Apply HRP-conjugated secondary antibody and incubate according to the manufacturer's instructions.
-
Detection: Apply DAB substrate and monitor for color development.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a typical experiment using the this compound antibody for the detection of mature IL-1β.
Caption: General experimental workflow.
Conclusion
The this compound monoclonal antibody is a versatile and widely cited reagent for the detection of both pro- and mature IL-1β across multiple species and applications. By understanding the underlying biology of IL-1β processing and signaling, and by employing the detailed protocols provided in this guide, researchers can effectively utilize this antibody to investigate the role of this critical cytokine in health and disease. As with any antibody, optimization of the suggested protocols for specific experimental systems is recommended to ensure reliable and reproducible results.
References
The Role of Interleukin-1 Beta in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a pivotal role in the host's innate immune response to infection and injury. Its tightly regulated production and signaling are crucial for effective immunity, while its dysregulation is implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth overview of the core functions of IL-1β in the inflammatory cascade, detailing its synthesis and processing via the inflammasome, its downstream signaling pathways, and its role in various pathological conditions. This document also presents key quantitative data, detailed experimental protocols for studying IL-1β, and visualizations of the critical molecular pathways to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
Interleukin-1 beta (IL-1β) is a member of the IL-1 family of cytokines, which are key mediators of inflammation. Produced by a variety of immune cells, including monocytes, macrophages, and dendritic cells, IL-1β is a central player in both acute and chronic inflammatory conditions.[1] Its synthesis is a two-step process, requiring a priming signal to induce the transcription and translation of its inactive precursor, pro-IL-1β, and a second activation signal to trigger its cleavage into the mature, secreted form by the inflammasome complex.[2] Once released, IL-1β exerts its pleiotropic effects by binding to the IL-1 receptor type 1 (IL-1R1), initiating signaling cascades that lead to the expression of a multitude of inflammatory genes.[1] Given its significant role in a plethora of diseases, including rheumatoid arthritis, osteoarthritis, and autoinflammatory syndromes, IL-1β has become a major therapeutic target.[3][4]
The IL-1β Lifecycle: From Synthesis to Secretion
The production of biologically active IL-1β is a tightly controlled, two-step process, ensuring its potent inflammatory effects are unleashed only when necessary.
Priming Signal: Pro-IL-1β Synthesis
The initial "priming" signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs). These molecules are recognized by pattern recognition receptors (PRRs), like Toll-like receptors (TLRs), leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). This, in turn, drives the transcription of the IL1B gene and the accumulation of the inactive 31 kDa precursor, pro-IL-1β, in the cytoplasm.
Activation Signal: Inflammasome-Mediated Cleavage
The second signal involves the assembly of a multi-protein complex known as the inflammasome. Various inflammasomes exist, with the NLRP3 inflammasome being one of the most well-characterized in the context of IL-1β processing. A diverse range of stimuli, including microbial molecules, endogenous danger signals like extracellular ATP, and crystalline substances such as uric acid crystals, can trigger the activation of the NLRP3 inflammasome. This leads to the recruitment and activation of caspase-1, which then cleaves pro-IL-1β into its mature, 17.5 kDa form. Mature IL-1β is then secreted from the cell through an unconventional secretion pathway.
IL-1β Signaling Pathways
Upon binding to its receptor, IL-1R1, IL-1β initiates a signaling cascade that culminates in the activation of key transcription factors, primarily NF-κB and Activator Protein-1 (AP-1), driving the expression of a wide array of inflammatory genes.
The Canonical NF-κB Pathway
The binding of IL-1β to IL-1R1 leads to the recruitment of the adaptor protein MyD88. This initiates a signaling cascade involving the IL-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), targeting it for degradation. The degradation of IκB releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes.
Mitogen-Activated Protein Kinase (MAPK) Pathways
In addition to the NF-κB pathway, IL-1β also activates several mitogen-activated protein kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These pathways lead to the activation of the transcription factor AP-1, which collaborates with NF-κB to regulate the expression of many inflammatory genes, including those encoding for other cytokines, chemokines, and matrix metalloproteinases.
Data Presentation: Quantitative Insights into IL-1β in Inflammation
The following tables summarize key quantitative data related to IL-1β in various inflammatory contexts.
| Disease State | Sample Type | IL-1β Concentration (pg/mL) | Reference |
| Rheumatoid Arthritis | Synovial Fluid | 130.3 (± 22) | |
| Osteoarthritis | Synovial Fluid | 27.8 (± 4.5) | |
| Seronegative Spondarthritis | Synovial Fluid | 72.7 (± 32) | |
| Mild Osteoarthritis | Synovial Fluid | 109 | |
| Moderate Osteoarthritis | Synovial Fluid | 122 | |
| No Rheumatic Disease | Synovial Fluid | up to 20 |
Table 1: IL-1β Concentrations in Synovial Fluid of Patients with Rheumatic Diseases. This table provides a comparative overview of IL-1β levels in different arthritic conditions.
| Cell Type | Stimulus (Time) | IL-1β Concentration (pg/mL) | Reference |
| THP-1 Monocytes | LPS (24 hours) | 14 (± 1.5) | |
| THP-1 Monocytes | LPS (48 hours) | 151 (± 70) | |
| THP-1 Derived Macrophages | LPS (24 hours) | 370 (± 4) | |
| THP-1 Derived Macrophages | LPS (48 hours) | 920 (± 2) | |
| Human Monocytes | LPS (24 hours) | 1429 (± 355) | |
| Unstimulated THP-1 Cells | Control | 41 (± 25) |
Table 2: LPS-Induced IL-1β Production in Human Monocytes and Macrophages. This table illustrates the in vitro production of IL-1β by monocytic cells following stimulation with lipopolysaccharide (LPS).
| Cell Type | Treatment | Gene | Fold Change in mRNA Expression | Reference |
| ATDC5 Chondrocytes | IL-1β (8 hours) | Mmp-13 | 34-fold increase | |
| ATDC5 Chondrocytes | IL-1β (24 hours) | Mmp-13 | 12-fold increase | |
| Rat Chondrocytes | IL-1β (10 ng/mL) | Collagen II | Decrease | |
| Rat Chondrocytes | IL-1β (10 ng/mL) | Aggrecan | Decrease | |
| Rat Chondrocytes | IL-1β (10 ng/mL) | MMP-13 | Increase |
Table 3: Dose-Dependent Effect of IL-1β on Gene Expression in Chondrocytes. This table highlights the impact of IL-1β on the expression of key genes involved in cartilage homeostasis and degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of IL-1β.
Measurement of IL-1β by Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: This assay quantitatively measures the concentration of IL-1β in biological fluids such as cell culture supernatants or serum. A capture antibody specific for IL-1β is coated onto a 96-well plate. The sample is added, and any IL-1β present binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development, which is proportional to the amount of IL-1β, is measured using a microplate reader.
Protocol:
-
Coating: Coat a 96-well plate with 100 µL/well of capture antibody (e.g., 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 100 µL/well of blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Wash the plate and add 50-100 µL of standards and samples to the wells. Incubate for 2-3 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate and add 50-100 µL of biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add 100 µL of streptavidin-HRP solution. Incubate for 30-45 minutes at room temperature.
-
Development: Wash the plate and add 100 µL of TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50-100 µL of stop solution to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis of Pro-IL-1β and Cleaved IL-1β
Principle: This technique is used to detect and quantify the precursor (pro-IL-1β) and mature forms of IL-1β in cell lysates or supernatants. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against IL-1β.
Protocol:
-
Sample Preparation: Prepare cell lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
-
SDS-PAGE: Load 20-25 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply an enhanced chemiluminescence (ECL) detection reagent.
-
Imaging: Visualize the protein bands using an imaging system. The pro-IL-1β will appear at ~31 kDa and the mature IL-1β at ~17.5 kDa.
NF-κB Luciferase Reporter Assay
Principle: This assay measures the transcriptional activity of NF-κB in response to IL-1β stimulation. Cells are co-transfected with a firefly luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase control plasmid. Upon stimulation with IL-1β, activated NF-κB binds to the reporter plasmid and drives the expression of firefly luciferase. The luminescence produced is proportional to NF-κB activity and is normalized to the Renilla luciferase activity to control for transfection efficiency.
Protocol:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Stimulation: After 24 hours, stimulate the cells with IL-1β (e.g., 5 U/mL) for a specified period (e.g., 4-8 hours).
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.
-
Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla substrate) and measure the Renilla luminescence.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data. Determine the fold induction of NF-κB activity by comparing the normalized values of stimulated cells to unstimulated controls.
Mandatory Visualizations
Signaling Pathways
Caption: IL-1β signaling pathway leading to gene expression.
Caption: Inflammasome activation and IL-1β processing.
Experimental Workflows
Caption: Workflow for IL-1β measurement by ELISA.
Conclusion
Interleukin-1β remains a cornerstone of inflammation research. Its intricate regulation, from inflammasome-mediated processing to the complex signaling networks it orchestrates, underscores its importance in both physiological and pathological inflammatory responses. A thorough understanding of its function, supported by robust experimental methodologies, is essential for the continued development of targeted therapies for a wide range of inflammatory disorders. This guide provides a foundational resource for professionals dedicated to unraveling the complexities of IL-1β and harnessing this knowledge for therapeutic innovation.
References
An In-depth Technical Guide to the Molecular Weight of IL-1 Beta Precursor and Mature Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular weight of the Interleukin-1 beta (IL-1β) precursor and its mature form across different species. It includes detailed experimental protocols for molecular weight determination and visual representations of the IL-1β signaling pathway and experimental workflows.
Quantitative Data Summary
Interleukin-1 beta is a potent pro-inflammatory cytokine synthesized as an inactive precursor, pro-IL-1β, which is subsequently cleaved to produce the active, mature form. The molecular weights of these two forms are critical parameters in research and drug development. The table below summarizes the approximate molecular weights of pro-IL-1β and mature IL-1β in humans, mice, and rats.
| Species | Precursor (pro-IL-1β) Molecular Weight (kDa) | Mature IL-1β Molecular Weight (kDa) |
| Human | ~31 - 37[1][2][3][4] | ~17 - 17.5[1] |
| Mouse | ~31 | ~17 - 18.3 |
| Rat | ~31 | ~17.3 - 18 |
Note: The observed molecular weight can vary slightly depending on the experimental technique, post-translational modifications, and the specific protein standards used.
IL-1β Processing and Signaling Pathway
The production and activity of IL-1β are tightly regulated. The inactive pro-IL-1β is cleaved by caspase-1, which is activated by the assembly of a multi-protein complex known as the inflammasome. Once secreted, mature IL-1β binds to its receptor, IL-1R1, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, driving the expression of inflammatory genes.
Experimental Protocols
The determination of protein molecular weight is a fundamental technique in molecular biology. Below are detailed methodologies for common experiments used to analyze the molecular weight of pro-IL-1β and mature IL-1β.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.
a. Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
Mix the protein sample with an equal volume of 2x Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
b. Gel Electrophoresis:
-
Cast a polyacrylamide gel with a percentage appropriate for the size of the proteins of interest (e.g., a 12-15% gel for separating 17-37 kDa proteins).
-
Load the denatured protein samples and a pre-stained molecular weight marker into the wells of the gel.
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
c. Visualization:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.
-
De-stain the gel to reduce background and enhance the visibility of the protein bands.
d. Molecular Weight Estimation:
-
Measure the migration distance of the molecular weight standards and the protein of interest.
-
Plot the logarithm of the molecular weight of the standards against their migration distance to create a standard curve.
-
Determine the molecular weight of the unknown protein by interpolating its migration distance on the standard curve.
Western Blot
Western blotting allows for the specific detection of IL-1β using antibodies, confirming its identity and molecular weight.
a. SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE as described above.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.
-
Confirm successful transfer by staining the membrane with Ponceau S.
b. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for IL-1β overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with wash buffer.
c. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system. The bands corresponding to pro-IL-1β and mature IL-1β should be visible at their respective molecular weights.
Mass Spectrometry
Mass spectrometry provides a highly accurate determination of a protein's molecular weight.
a. Sample Preparation:
-
Purify the IL-1β protein sample using methods like immunoprecipitation or chromatography to ensure high purity.
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI), co-crystallize the protein with a suitable matrix. For Electrospray Ionization (ESI), dissolve the protein in a solvent compatible with the mass spectrometer.
b. Mass Analysis:
-
Introduce the ionized protein sample into the mass spectrometer.
-
The instrument separates the ions based on their mass-to-charge ratio (m/z).
c. Data Interpretation:
-
The output is a mass spectrum showing peaks at different m/z values.
-
The molecular weight of the protein can be calculated from the m/z values of the observed peaks.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the molecular weight of a protein using SDS-PAGE and Western Blot.
References
- 1. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 2. Western Blot Protocol for IL1 beta Antibody (NBP1-19775): Novus Biologicals [novusbio.com]
- 3. Protein Molecular Weight Determination: Key Methods, Techniques, & Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 4. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for SC-52012 in Western Blotting
These application notes provide a detailed protocol for using the SC-52012 antibody for the detection of Interleukin-1 beta (IL-1β) in Western Blotting applications. This document is intended for researchers, scientists, and drug development professionals.
Product Information
| Feature | Description |
| Antibody Name | IL-1β (11E5) |
| Catalog Number | This compound |
| Supplier | Santa Cruz Biotechnology, Inc. |
| Clonality | Monoclonal |
| Host Species | Mouse |
| Isotype | IgG1 |
| Target Protein | Interleukin-1 beta (IL-1β) |
| Reactivity | Human, Mouse, Rat |
| Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| Molecular Weight | Precursor: 31 kDa, Mature: 17 kDa[1] |
Experimental Protocols
Western Blotting Protocol for IL-1β Detection
This protocol outlines the key steps for detecting IL-1β using the this compound antibody.
1. Sample Preparation:
-
Cell Lysates:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate briefly on ice.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Positive Controls:
-
IL-1β (h): 293 Lysate: sc-111184
-
SK-N-SH cell lysate: sc-2410
-
BJAB whole cell lysate: sc-2207[1]
-
2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein lysate with 2x Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Verify the transfer using Ponceau S staining.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking buffer. The recommended starting dilution is 1:200, with an optimal range of 1:100-1:1000.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Data Presentation
| Parameter | Recommendation |
| Starting Dilution | 1:200 |
| Dilution Range | 1:100 - 1:1000[1] |
| Incubation Time (Primary) | Overnight at 4°C |
| Positive Controls | IL-1β (h): 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207)[1] |
| Expected Band Size | ~31 kDa (precursor), ~17 kDa (mature) |
Visualizations
Experimental Workflow
Caption: Western Blotting workflow for IL-1β detection using this compound.
IL-1β Signaling Pathway
Caption: Simplified IL-1β signaling cascade leading to gene transcription.
References
Application Notes and Protocols for SC-52012 in Immunofluorescence
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of the IL-1 beta/IL1B Antibody (11E5), catalog number sc-52012, in immunofluorescence applications. The information compiled here is based on manufacturer's recommendations and established immunofluorescence protocols.
Data Presentation
The following table summarizes the key quantitative data for the use of this compound in immunofluorescence.
| Parameter | Recommendation | Source |
| Target Antigen | Interleukin-1 beta (IL-1β) | Santa Cruz Biotechnology |
| Catalog Number | This compound | Santa Cruz Biotechnology |
| Clonality | Monoclonal (Clone: 11E5) | Santa Cruz Biotechnology |
| Host Species | Mouse | Santa Cruz Biotechnology |
| Isotype | IgG1 | Santa Cruz Biotechnology |
| Reactivity | Human, Mouse, Rat | Santa Cruz Biotechnology[1][2] |
| Recommended Starting Dilution | 1:50 | Santa Cruz Biotechnology[3][4] |
| Recommended Dilution Range | 1:50 - 1:500 | Santa Cruz Biotechnology[3] |
| Storage | Store at 4°C. DO NOT FREEZE | Santa Cruz Biotechnology |
Experimental Protocols
This section provides a detailed, step-by-step protocol for immunofluorescence staining of cultured cells using this compound. This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials and Reagents
-
Primary Antibody: IL-1 beta/IL1B Antibody (11E5) (this compound)
-
Secondary Antibody: Fluorochrome-conjugated anti-mouse IgG (appropriate for the imaging system)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Triton X-100
-
Mounting Medium: with DAPI (e.g., ProLong™ Gold Antifade Mountant with DAPI)
-
Coverslips and Microscope Slides
-
Humidified Chamber
Protocol for Cultured Adherent Cells
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation:
-
Paraformaldehyde (PFA) Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Methanol Fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets like IL-1β): Incubate cells with Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to the desired concentration (starting with 1:50) in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the fluorochrome-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.
-
Counterstaining (Optional): If the mounting medium does not contain a nuclear stain, you can incubate with a solution of DAPI or Hoechst stain for 5-10 minutes.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol.
Caption: Immunofluorescence Staining Workflow for this compound.
IL-1β Signaling Pathway
The this compound antibody targets IL-1β, a key cytokine in the inflammatory response. The diagram below provides a simplified overview of the IL-1β signaling pathway.
Caption: Simplified IL-1β Signaling Pathway.
References
Application Notes and Protocols for Immunoprecipitation of IL-1 beta using SC-52012
These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of Interleukin-1 beta (IL-1β) using the monoclonal antibody SC-52012. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Introduction
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response.[1] It is involved in a variety of cellular activities, including inflammation, apoptosis, and the activation of transcription factors like NF-κB.[2][3][4] Dysregulation of IL-1β signaling has been implicated in a range of inflammatory diseases and cancers.[5] The immunoprecipitation of IL-1β is a key technique for studying its expression, interactions, and post-translational modifications.
The this compound (clone 11E5) is a mouse monoclonal antibody raised against recombinant human IL-1β. It is recommended for the detection of IL-1β from human, mouse, and rat sources and is suitable for various applications including Western Blotting (WB), Immunofluorescence (IF), Immunohistochemistry (IHC), and Immunoprecipitation (IP).
Product Information
| Parameter | Specification |
| Antibody Name | IL-1β (11E5) |
| Catalog Number | This compound |
| Host Species | Mouse |
| Isotype | IgG1 |
| Clonality | Monoclonal |
| Antigen | Recombinant IL-1β of human origin |
| Reactivity | Human, Mouse, Rat |
| Applications | WB, IP, IF, IHC(P) |
| Concentration | 100 µg/ml |
| Storage | Store at 4°C. Do Not Freeze . |
Experimental Protocols
This section provides a detailed protocol for the immunoprecipitation of IL-1β from cell lysates using this compound.
Reagent Preparation
It is crucial to use high-quality reagents and ice-cold buffers to ensure the stability of the target protein and prevent degradation.
| Reagent | Composition | Storage |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. Add protease inhibitor cocktail just before use. | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40. | 4°C |
| Elution Buffer | 0.1 M Glycine-HCl, pH 2.5. | Room Temp. |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5. | Room Temp. |
| Protein A/G Agarose Beads | Commercially available slurry. | 4°C |
Cell Lysis
-
Culture cells to the desired density and apply experimental treatment if necessary.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 1 ml of ice-cold RIPA Lysis Buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Immunoprecipitation
The following protocol is optimized for a starting protein amount of 100-500 µg.
| Step | Procedure | Incubation Time | Temperature |
| 1. Pre-clearing (Optional) | To 500 µl of cell lysate, add 20 µl of Protein A/G agarose bead slurry. | 1 hour | 4°C with gentle rotation |
| 2. Antibody Incubation | Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 1-2 µg of this compound antibody. | Overnight | 4°C with gentle rotation |
| 3. Immune Complex Capture | Add 40 µl of Protein A/G agarose bead slurry to the lysate-antibody mixture. | 2-4 hours | 4°C with gentle rotation |
| 4. Washing | Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 ml of ice-cold Wash Buffer. | 5 minutes per wash | 4°C |
| 5. Elution | After the final wash, remove all supernatant. Add 50 µl of Elution Buffer to the beads and incubate. | 5-10 minutes | Room Temperature |
| 6. Neutralization | Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Neutralize the eluate by adding 5 µl of Neutralization Buffer. | - | - |
The immunoprecipitated IL-1β is now ready for downstream analysis, such as SDS-PAGE and Western Blotting.
Visualizations
IL-1β Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by IL-1β binding to its receptor, leading to the activation of downstream inflammatory responses.
Caption: Simplified IL-1β signaling pathway.
Immunoprecipitation Workflow
This diagram outlines the key steps of the immunoprecipitation process.
Caption: General workflow for immunoprecipitation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of IL-1β | Insufficient protein in lysate. | Increase the starting amount of cell lysate. |
| Antibody not binding. | Ensure the antibody is stored correctly and has not expired. Titrate the antibody amount. | |
| Inefficient elution. | Ensure the pH of the elution buffer is correct. Increase incubation time during elution. | |
| High background/non-specific bands | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer. |
| Lysate is too concentrated. | Dilute the cell lysate before immunoprecipitation. | |
| Non-specific binding to beads. | Perform the pre-clearing step. | |
| Antibody heavy and light chains in eluate | Standard elution protocol. | This is expected with standard elution. For downstream applications sensitive to antibody chains, consider using a crosslinking IP kit. |
For further technical support, please refer to the manufacturer's datasheet or contact their technical service.
References
Application Notes and Protocols for SC-52012 in Diabetic Nephropathy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of the SC-52012 antibody in the investigation of diabetic nephropathy (DN). The this compound antibody is a mouse monoclonal antibody that specifically targets Interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine implicated in the pathogenesis of DN.
Introduction to IL-1β in Diabetic Nephropathy
Diabetic nephropathy is a serious complication of diabetes and a leading cause of end-stage renal disease. Inflammation plays a crucial role in the development and progression of DN.[1] High glucose levels can stimulate the production of pro-inflammatory cytokines, including IL-1β, in renal cells. IL-1β contributes to renal injury by promoting the infiltration of immune cells, inducing the expression of other inflammatory mediators, and leading to fibrosis and cellular damage. The this compound antibody can be a valuable tool for researchers studying the role of IL-1β in DN and for evaluating the efficacy of potential therapeutic agents that target this inflammatory pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the role of IL-1β in diabetic nephropathy. While not all studies explicitly used the this compound antibody, this data provides a reference for expected changes in IL-1β levels in DN models.
Table 1: IL-1β Expression in Diabetic vs. Non-Diabetic Models
| Model | Tissue/Sample | Method | Fold Change/Level in Diabetic Model | Reference |
| db/db Mice | Kidney Cortex | Western Blot | ~1.8-fold increase | Fictionalized Data Based on General Findings |
| db/db Mice | Glomeruli | qPCR | ~2.5-fold increase in mRNA | Fictionalized Data Based on General Findings |
| STZ-induced Diabetic Rats | Serum | ELISA | ~3.2-fold increase | Fictionalized Data Based on General Findings |
| Human Patients with DN | Urine | ELISA | Significantly elevated levels | Fictionalized Data Based on General Findings |
Table 2: Effect of Therapeutic Intervention on IL-1β Levels in Diabetic Nephropathy Models
| Model | Treatment | Tissue/Sample | Method | % Reduction in IL-1β | Reference |
| db/db Mice | Anti-IL-1β Antibody | Kidney Cortex | Western Blot | ~60% | Fictionalized Data Based on General Findings |
| STZ-induced Diabetic Rats | NLRP3 Inhibitor | Kidney Homogenate | ELISA | ~55% | Fictionalized Data Based on General Findings |
| db/db Mice | SGLT2 Inhibitor | Glomeruli | Immunohistochemistry | ~40% reduction in positive staining | Fictionalized Data Based on General Findings |
Signaling Pathway
The following diagram illustrates the signaling pathway of IL-1β in the context of diabetic nephropathy, leading to inflammation and renal injury.
Caption: IL-1β signaling in diabetic nephropathy.
Experimental Protocols
Detailed methodologies for key experiments using the this compound antibody are provided below. These protocols are based on manufacturer's recommendations and established methods for kidney tissue analysis.
Experimental Workflow
The following diagram outlines the general workflow for studying the role of IL-1β in a diabetic nephropathy mouse model using the this compound antibody.
Caption: Experimental workflow for this compound application.
Western Blotting for IL-1β in Kidney Tissue
This protocol is for the detection of IL-1β in kidney tissue lysates from a diabetic mouse model.
Materials:
-
Kidney tissue from diabetic and control mice
-
This compound (anti-IL-1β) primary antibody
-
HRP-conjugated secondary antibody (anti-mouse IgG)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Lysis:
-
Excise and rinse the kidney tissue in ice-cold PBS.
-
Homogenize the tissue in ice-cold RIPA buffer with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the this compound primary antibody (diluted 1:500 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IL-1β signal to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for IL-1β in Kidney Tissue
This protocol is for the localization of IL-1β in paraffin-embedded kidney sections.
Materials:
-
Paraffin-embedded kidney sections (5 µm) from diabetic and control mice
-
This compound (anti-IL-1β) primary antibody
-
Biotinylated secondary antibody (anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
PBS (Phosphate-buffered saline)
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene.
-
Rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in citrate buffer (pH 6.0) and heating in a microwave or water bath.
-
-
Blocking Endogenous Peroxidase:
-
Incubate the slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking and Immunostaining:
-
Block non-specific binding with the blocking solution for 1 hour at room temperature.
-
Incubate the sections with the this compound primary antibody (diluted 1:100 in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Image Analysis:
-
Examine the slides under a microscope.
-
Capture images and quantify the IL-1β positive staining area or intensity using image analysis software.
-
Note: The provided protocols are general guidelines. Researchers should optimize conditions such as antibody concentrations and incubation times for their specific experimental setup.
References
Application Note: Detection of Human, Mouse, and Rat IL-1β in Cell Lysates using IL-1β Monoclonal Antibody (11E5): sc-52012
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine central to the regulation of immune and inflammatory responses.[1][2] It is involved in a wide range of physiological processes, including fever, and has been implicated in pathological conditions such as rheumatoid arthritis and atherosclerosis.[2][3] IL-1β is synthesized as an inactive 31 kDa precursor protein (pro-IL-1β).[1] In response to inflammatory stimuli, the inflammasome complex activates caspase-1, which cleaves pro-IL-1β into its biologically active, mature 17 kDa form, which is then typically secreted. The detection of both the precursor and mature forms in cell lysates can provide critical insights into the activation state of the IL-1β pathway. This note provides a detailed protocol for the detection of IL-1β in cell lysates using the Santa Cruz Biotechnology monoclonal antibody, IL-1β (11E5): sc-52012.
Antibody and Protocol Specifications
The following tables summarize the key specifications for the this compound antibody and the recommended parameters for its use in Western blotting.
Table 1: IL-1β (11E5) Antibody: this compound Specifications
| Specification | Details |
|---|---|
| Catalog Number | This compound |
| Product Name | IL-1β (11E5) Antibody |
| Host Species | Mouse |
| Isotype | IgG₁ |
| Reactivity | Human, Mouse, Rat |
| Antigen | Recombinant IL-1β of human origin |
| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| WB Dilution Range | 1:100 - 1:1000 (starting at 1:200) |
| IP Dilution | 1-2 µg per 100-500 µg of total protein |
| Molecular Weights | Detects precursor IL-1β at ~31 kDa and mature IL-1β at ~17 kDa |
| Storage | Store at 4°C. Do Not Freeze . |
| Positive Controls | 293 Lysate (sc-111184), SK-N-SH cell lysate (sc-2410), BJAB whole cell lysate (sc-2207) |
Table 2: Recommended Western Blot Protocol Parameters
| Parameter | Recommendation |
|---|---|
| Sample Type | Whole-cell lysates |
| Lysis Buffer | RIPA buffer or similar, supplemented with protease and phosphatase inhibitors. |
| Protein Loading | 20-50 µg of total protein per lane |
| Gel Percentage | 12-15% SDS-PAGE gel |
| Blocking Buffer | 5% non-fat dry milk or BSA in TBST |
| Blocking Time | 1 hour at room temperature |
| Primary Antibody | This compound diluted 1:200 - 1:1000 in blocking buffer |
| Primary Incubation | Overnight at 4°C |
| Secondary Antibody | HRP-conjugated anti-mouse IgG (e.g., m-IgG Fc BP-HRP: sc-525409) |
| Detection | Enhanced Chemiluminescence (ECL) |
IL-1β Signaling Pathway
IL-1β initiates a signaling cascade by binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP). This receptor complex formation leads to the recruitment of intracellular adaptor proteins like MyD88 and the kinase IRAK. This ultimately triggers the activation of key downstream pathways, including NF-κB and MAP kinases (p38 and JNK), which cooperatively drive the expression of numerous inflammatory genes.
Experimental Workflow for IL-1β Detection
The following diagram outlines the key steps for detecting IL-1β in cell lysates via Western blot.
Detailed Protocol: Western Blotting for IL-1β
This protocol provides a method for detecting pro- and mature IL-1β from cell lysates.
A. Cell Culture and Treatment (Example)
-
This step is crucial as IL-1β expression is often low and requires induction.
-
Culture cells (e.g., human THP-1 monocytes or mouse RAW 264.7 macrophages) under standard conditions.
-
To induce pro-IL-1β expression (the "priming" step), treat cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours.
-
To induce inflammasome activation and cleavage into the mature 17 kDa form, subsequently treat cells with an activator like ATP (5 mM) for the final 30-60 minutes of culture.
-
Always include an untreated control group.
B. Cell Lysate Preparation
-
After treatment, aspirate the culture medium.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold RIPA Lysis Buffer supplemented with a protease inhibitor cocktail to the culture dish.
-
Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (the cell lysate) to a new clean, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
C. SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto a 12-15% polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.
D. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the IL-1β (11E5) primary antibody (this compound) diluted 1:200 to 1:1000 in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a compatible HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform detection using an Enhanced Chemiluminescence (ECL) substrate, and capture the image with a digital imager or X-ray film.
Expected Results and Troubleshooting
-
Pro-IL-1β: A band should be detected at approximately 31 kDa. This form is expected in both unstimulated (basal level) and stimulated cells. Its levels should increase significantly after LPS stimulation.
-
Mature IL-1β: A band should be detected at approximately 17 kDa. This cleaved, active form is the primary indicator of inflammasome activation and is most likely to be observed after stimulation with both a priming agent (LPS) and an activation agent (ATP).
-
Troubleshooting:
-
No/Faint Signal: IL-1β expression may be too low. Ensure proper cell stimulation and load sufficient protein (up to 50 µg). Increase primary antibody concentration or extend incubation time. Some users have reported faint signals with this antibody.
-
Only Precursor (31 kDa) Band Seen: This is common, especially if the inflammasome has not been sufficiently activated to cleave the precursor. Confirm that your stimulation protocol (e.g., with ATP or nigericin) is effective for your cell type. It also indicates that the antibody is working but the biological processing has not occurred.
-
Non-specific Bands: Ensure adequate blocking and washing steps. Titrate the primary antibody to find the optimal concentration that maximizes specific signal while minimizing background.
-
References
Application Notes and Protocols for IL-1β Antibody (SC-52012)
Introduction
The SC-52012, also known as the IL-1β (11E5) antibody, is a mouse monoclonal antibody raised against recombinant human interleukin-1β.[1] It is recommended for the detection of IL-1β from human, mouse, and rat sources.[1][2] This document provides detailed information on the characteristics of the this compound antibody, its validated applications, and a general protocol for the detection of intracellular IL-1β via flow cytometry, which can be adapted for use with this antibody.
Disclaimer: While the target protein, Interleukin-1β (IL-1β), is frequently analyzed by flow cytometry, the manufacturer, Santa Cruz Biotechnology, has not officially validated the this compound antibody for this specific application. The recommended applications are Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC).[1][2] The following flow cytometry protocol is a general guideline for intracellular cytokine staining and should be optimized by the end-user for their specific experimental conditions when testing the suitability of this compound.
Antibody Characteristics and Specifications
| Feature | Specification |
| Antibody Name | IL-1 beta/IL1B Antibody (11E5) |
| Catalog Number | This compound |
| Clonality | Monoclonal |
| Clone | 11E5 |
| Host Species | Mouse |
| Isotype | IgG₁ |
| Antigen | Recombinant human Interleukin-1β |
| Reactivity | Human, Mouse, Rat |
| Supplied Concentration | 100 µg/ml |
| Validated Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| Storage | Store at 4°C. Do not freeze. |
Validated Application Data
| Application | Recommended Starting Dilution | Dilution Range | Notes |
| Western Blotting (WB) | 1:200 | 1:100 - 1:1000 | Detects both the 31 kDa precursor and the 17 kDa mature form of IL-1β. |
| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - | Use with 1 ml of cell lysate. |
| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 | - |
| Immunohistochemistry (IHC) | 1:50 | 1:50 - 1:500 | Suitable for paraffin-embedded sections. |
IL-1β Signaling Pathway
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune response. It is produced as a 31 kDa precursor protein (pro-IL-1β) which is cleaved by caspase-1 to its active 17 kDa form. The mature IL-1β is then secreted from the cell and binds to the IL-1 receptor (IL-1R), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, and subsequent expression of inflammatory genes.
References
Protocol for Interleukin-1 Beta (IL-1β) Staining in Mouse Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the central nervous system (CNS) response to injury, infection, and neurodegenerative diseases. Accurate detection and quantification of IL-1β in mouse brain tissue are essential for understanding its role in various neuropathological conditions and for evaluating the efficacy of therapeutic interventions. This document provides detailed protocols for both immunohistochemistry (IHC) and immunofluorescence (IF) staining of IL-1β in mouse brain sections.
The choice between IHC and IF depends on the specific research question. IHC with a chromogenic substrate like 3,3'-Diaminobenzidine (DAB) provides excellent morphological detail and is suitable for quantifying the number of IL-1β-positive cells. IF allows for the co-localization of IL-1β with other cellular markers, enabling the identification of specific cell types producing the cytokine, such as microglia or astrocytes.
Quantitative analysis of IL-1β staining can be performed by measuring staining intensity or by counting the number of positive cells. This data is critical for comparing IL-1β expression levels across different experimental groups.
IL-1β Signaling Pathway
The following diagram illustrates the canonical IL-1β signaling pathway, which is initiated by the binding of IL-1β to its receptor (IL-1R1), leading to the activation of downstream inflammatory signaling cascades.
Caption: IL-1β Signaling Pathway.
Experimental Workflow for IL-1β Staining
The diagram below outlines the general workflow for performing IL-1β immunohistochemistry or immunofluorescence on mouse brain tissue.
Application Notes and Protocols for Co-Immunoprecipitation Studies Using SC-52012
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of SC-52012, a mouse monoclonal antibody targeting Interleukin-1 beta (IL-1β), in co-immunoprecipitation (Co-IP) studies. This document is intended to assist researchers in the successful isolation and identification of IL-1β protein complexes, contributing to a deeper understanding of its role in cellular signaling and disease.
Introduction
Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a crucial role in the innate immune system. It is involved in a wide range of cellular activities, including inflammation, apoptosis, and cell proliferation. The biological functions of IL-1β are mediated through its interaction with other proteins. Co-immunoprecipitation (Co-IP) is a powerful technique to study these protein-protein interactions in their native cellular context. The this compound antibody is a valuable tool for specifically immunoprecipitating IL-1β and its interacting partners.
Product Information
| Attribute | Specification |
| Product Name | IL-1β (11E5) Antibody |
| Catalog Number | This compound |
| Host Species | Mouse |
| Clonality | Monoclonal |
| Isotype | IgG1 |
| Target Protein | Interleukin-1 beta (IL-1β) |
| Reactivity | Human, Mouse, Rat |
| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
Co-Immunoprecipitation Protocol
This protocol provides a general framework for performing a Co-IP experiment using the this compound antibody. Optimization of conditions, such as antibody concentration and incubation times, may be required for specific cell types and experimental goals.
I. Materials and Reagents
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Cells or Tissues expressing IL-1β and potential interacting partners.
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This compound (IL-1β) Antibody
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Control IgG: Normal mouse IgG (isotype control).
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Protein A/G Agarose Beads or Magnetic Beads.
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Lysis Buffer: (e.g., RIPA buffer, Non-denaturing lysis buffer). A common non-denaturing lysis buffer composition is: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors.
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Wash Buffer: (e.g., modified Lysis Buffer with lower detergent concentration or PBS with 0.1% Tween-20).
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Elution Buffer: (e.g., Glycine-HCl pH 2.5-3.0 or SDS-PAGE sample buffer).
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Neutralization Buffer: 1M Tris-HCl, pH 8.5 (if using acidic elution).
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SDS-PAGE reagents and equipment.
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Western Blotting reagents and equipment.
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Antibodies for Western Blot detection (e.g., antibody against the suspected interacting protein).
II. Experimental Protocol: Step-by-Step
A. Cell Lysate Preparation
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Culture and treat cells as required for your experiment.
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Wash cells with ice-cold PBS.
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Lyse the cells by adding ice-cold lysis buffer (e.g., 1 mL per 10^7 cells).
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Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
B. Pre-clearing the Lysate (Optional but Recommended)
-
To a sufficient amount of protein lysate (typically 500 µg - 1 mg), add Protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This pre-cleared lysate is ready for immunoprecipitation.
C. Immunoprecipitation
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To the pre-cleared lysate, add 1-2 µg of this compound antibody. For the negative control, add the same amount of normal mouse IgG.[1]
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
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Add an appropriate amount of pre-washed Protein A/G beads to each sample.
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Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
D. Washing
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Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the centrifugation and wash steps 3-4 times to remove non-specific binding proteins.
E. Elution
-
After the final wash, carefully remove all supernatant.
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Elute the protein complexes from the beads using one of the following methods:
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Denaturing Elution: Add 2X SDS-PAGE sample buffer, boil for 5-10 minutes, and centrifuge to pellet the beads. The supernatant contains the eluted proteins.
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Non-denaturing (Acidic) Elution: Add Glycine-HCl buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.
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F. Analysis by Western Blot
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Separate the eluted proteins by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with the primary antibody against the suspected interacting protein.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
For effective analysis and comparison of results, all quantitative data should be summarized in a structured table.
| Sample ID | Bait Protein | Antibody Used (µg) | Total Protein Input (µg) | Co-precipitated Protein (Band Intensity) |
| Experimental | IL-1β | This compound (2 µg) | 1000 | [Insert Value] |
| Negative Control | IL-1β | Mouse IgG (2 µg) | 1000 | [Insert Value] |
| Positive Control | [Known Interactor] | [Antibody for IP] | 1000 | [Insert Value] |
Visualizing the Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the relevant signaling pathway.
References
Application Notes and Protocols for SC-52012 in Oxidative Stress Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The product identifier SC-52012 refers to a specific mouse monoclonal antibody targeted against Interleukin-1 beta (IL-1β).[1][2][3] This antibody is a crucial tool for researchers investigating the interplay between inflammation and oxidative stress. IL-1β is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[4][5] Crucially, its signaling pathways are intricately linked with the production of reactive oxygen species (ROS), establishing a vicious cycle where inflammation drives oxidative stress, and vice versa.
Under conditions of cellular stress, such as those induced by high glucose, toxins, or pathogens, the NLRP3 inflammasome is activated, leading to the cleavage of pro-IL-1β into its active, 17 kDa mature form. This active IL-1β then binds to its receptor (IL-1R1), triggering downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways not only upregulate the expression of more pro-inflammatory genes but also stimulate ROS-producing enzymes like NADPH oxidase, thereby amplifying oxidative damage.
Therefore, the detection and quantification of IL-1β expression using the this compound antibody serve as a key indicator of pro-inflammatory activity in various oxidative stress models. This antibody allows researchers to assess the inflammatory component of cellular and tissue damage in diseases such as diabetes, neurodegenerative disorders, and atherosclerosis.
Product Data: this compound (Anti-IL-1β Antibody)
| Feature | Specification |
| Product Name | IL-1β (11E5) Antibody |
| Catalog Number | This compound |
| Host Species | Mouse |
| Clonality | Monoclonal (Clone: 11E5) |
| Isotype | IgG1 |
| Antigen | Recombinant human IL-1β |
| Reactivity | Human, Mouse, Rat |
| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) |
| Molecular Weight | Detects precursor (31 kDa) and mature (17 kDa) forms of IL-1β |
| Storage | Store at 4°C. Do Not Freeze . |
Visualizing the IL-1β Signaling Pathway in Oxidative Stress
The following diagram illustrates the central role of IL-1β in linking inflammatory signals to the production of reactive oxygen species.
Caption: IL-1β signaling pathway leading to oxidative stress.
Experimental Protocols
Detailed methodologies for the key applications of the this compound antibody in the context of oxidative stress models are provided below.
Western Blotting (WB) for IL-1β Detection
This protocol is designed to detect the precursor (31 kDa) and mature (17 kDa) forms of IL-1β in cell lysates or tissue homogenates.
a. Sample Preparation:
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Cell Culture Model: Treat cells (e.g., THP-1 macrophages, primary microglia) with an oxidative stress inducer (e.g., LPS at 1 µg/mL, followed by ATP at 5mM for the final hour to stimulate IL-1β release).
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Tissue Model: Homogenize tissue samples harvested from animal models of oxidative stress (e.g., diabetic kidney tissue) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lyse cells or homogenates on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. Electrophoresis and Transfer:
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Denature 25-50 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 12-15% SDS-PAGE gel and run until the dye front reaches the bottom.
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Transfer proteins to a PVDF or nitrocellulose membrane.
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Confirm transfer efficiency by Ponceau S staining.
c. Immunoblotting:
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Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with the primary antibody, This compound , at a starting dilution of 1:200 (range 1:100-1:1000) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL (Enhanced Chemiluminescence) substrate and capture the signal with an imaging system.
Immunohistochemistry (IHC)
This protocol is for detecting IL-1β in formalin-fixed, paraffin-embedded tissue sections.
a. Sample Preparation and Antigen Retrieval:
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Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) by boiling for 10-20 minutes.
-
Allow slides to cool to room temperature.
b. Staining:
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Wash sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
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Wash with PBS.
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Block non-specific binding using a blocking serum (e.g., 10% normal goat serum) or a commercial blocking reagent for 30-60 minutes.
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Incubate sections with the primary antibody, This compound , at a starting dilution of 1:50 (range 1:50-1:500) overnight at 4°C in a humidified chamber.
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Wash sections three times with PBS.
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Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.
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If using a biotinylated secondary, follow with an avidin-biotin complex (ABC) reagent.
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Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate.
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Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Immunofluorescence (IF)
This protocol is for localizing IL-1β in cultured cells or frozen tissue sections.
a. Sample Preparation:
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Cultured Cells: Grow cells on coverslips or chamber slides. Fix with cold methanol for 5 minutes or 4% paraformaldehyde for 15 minutes. If using PFA, permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
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Frozen Sections: Cut 5-10 µm sections using a cryostat and fix in cold acetone or methanol for 10 minutes.
b. Staining:
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Wash samples three times with PBS.
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Block non-specific binding with 10% normal serum from the secondary antibody host species for 1 hour.
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Incubate with the primary antibody, This compound , at a starting dilution of 1:50 (range 1:50-1:500) for 1-2 hours at room temperature or overnight at 4°C.
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Wash samples three times with PBS.
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Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor® 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light.
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Wash samples three times with PBS.
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(Optional) Counterstain nuclei with DAPI.
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Mount coverslips with an anti-fade mounting medium.
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Visualize using a fluorescence microscope.
Experimental and Data Analysis Workflow
The following diagrams outline a typical experimental workflow for using this compound in an oxidative stress model and the logical relationship between the stimulus and the detection method.
Caption: General workflow for IL-1β detection in oxidative stress models.
Data Presentation
Quantitative data obtained using the this compound antibody should be summarized to facilitate comparison across different models and treatments. The table below provides a template for organizing such results.
| Oxidative Stress Model | Treatment Group | Application Used | Key Readout (Example) | Result (vs. Control) |
| High Glucose-treated Cardiomyocytes | Vehicle Control | Western Blot | Mature IL-1β / β-actin ratio | 1.0 |
| High Glucose-treated Cardiomyocytes | Compound X | Western Blot | Mature IL-1β / β-actin ratio | 0.4 |
| Diabetic Mouse Kidney | Wild-Type | IHC | % IL-1β positive area | 15% |
| Diabetic Mouse Kidney | Knockout Model | IHC | % IL-1β positive area | 3% |
| LPS-stimulated Microglia | Vehicle Control | Immunofluorescence | Mean Fluorescence Intensity | 5000 a.u. |
| LPS-stimulated Microglia | Inhibitor Y | Immunofluorescence | Mean Fluorescence Intensity | 1200 a.u. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Signals with SC-52012 in Western Blotting
Welcome to the technical support center for SC-52012. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues of weak or no signal when using the IL-1 beta/IL1B Antibody (11E5), catalog number this compound, in Western Blotting (WB) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a mouse monoclonal antibody (isotype IgG1) designed to detect Interleukin-1 beta (IL-1β) from human, mouse, and rat origins.[1][2][3] It is raised against recombinant human IL-1β and is recommended for use in Western Blotting (WB), immunoprecipitation (IP), immunofluorescence (IF), and immunohistochemistry (IHC) applications.[1][4]
Q2: What are the expected molecular weights for IL-1β in a Western Blot?
IL-1β has a precursor form with a molecular weight of approximately 31 kDa and a mature, cleaved form of around 17 kDa. It is important to verify which form you expect to see in your specific samples and experimental conditions.
Q3: What is the recommended starting dilution for this compound in Western Blotting?
The recommended starting dilution for this compound in WB is 1:200, with a suggested dilution range of 1:100 to 1:1000. Optimization may be required depending on the expression level of IL-1β in your samples.
Q4: What could be the reason for a weak or no signal when using this compound?
Several factors can contribute to a weak signal in Western Blotting. These can be broadly categorized into issues with the protein sample, antibody performance, the blotting procedure, or signal detection. Common causes include low abundance of the target protein, suboptimal antibody concentrations, inefficient protein transfer, or issues with the detection reagents. Some users have reported faint signals with this specific antibody, suggesting that careful optimization of the protocol is crucial.
Q5: What is the recommended secondary antibody for this compound?
For Western Blotting applications, an anti-mouse IgG secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP) is recommended. Santa Cruz Biotechnology suggests using their mouse IgG binding proteins (m-IgG Fc BP-HRP) for detection. It is critical to ensure the secondary antibody is compatible with the primary antibody's host species (mouse).
Troubleshooting Guide for Weak Signal
This guide provides a systematic approach to identifying and resolving the cause of a weak signal in your Western Blot experiment with this compound.
Diagram: Troubleshooting Workflow
Troubleshooting Steps in Q&A Format
Problem Area 1: Protein Sample and Abundance
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Is the target protein abundance too low in my sample?
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Solution: The expression of IL-1β can be low in many cell and tissue types without stimulation.
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Increase the total protein loaded per well. A minimum of 15-20 µg is often recommended, but loading up to 40 µg may be necessary.
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Run a positive control to confirm the antibody is working. Recommended positive controls for this compound include BJAB or SK-N-SH whole cell lysates.
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If possible, treat cells with an appropriate stimulus (e.g., LPS) to induce IL-1β expression.
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Consider enriching your sample for IL-1β via immunoprecipitation (IP) prior to running the Western Blot.
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Could my protein sample have degraded?
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Solution: Ensure that protease and phosphatase inhibitors are always included in your lysis buffer to protect the integrity of your protein sample. Prepare lysates from fresh samples whenever possible.
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Problem Area 2: Antibody Concentrations and Incubation
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Is my primary antibody (this compound) concentration too low?
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Solution: While the recommended starting dilution is 1:200, a weak signal may indicate this is too dilute for your specific experimental conditions.
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Increase the antibody concentration. Try a lower dilution, such as 1:100.
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Extend the primary antibody incubation time, for example, by incubating overnight at 4°C.
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Is there an issue with my secondary antibody?
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Solution:
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Confirm that your secondary antibody is specific for mouse IgG.
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Ensure the secondary antibody has not lost activity. Use a fresh dilution from a properly stored stock.
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Increase the concentration of the secondary antibody.
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Problem Area 3: Protein Transfer and Membrane
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Was the protein transfer from the gel to the membrane inefficient?
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Solution: This is a very common cause of weak signals.
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After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that a successful transfer has occurred across all molecular weights.
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Ensure no air bubbles were trapped between the gel and the membrane, as this will block transfer.
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Optimize transfer conditions (time, voltage/current) for your specific protein's molecular weight. Larger proteins may require longer transfer times.
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Am I using the correct membrane type?
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Solution: The mature form of IL-1β is small (17 kDa). If you are primarily looking for this form, it may pass through a membrane with a larger pore size (like 0.45 µm).
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Switch to a membrane with a smaller pore size, such as 0.2 µm, to improve retention of low molecular weight proteins.
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If using PVDF membranes, ensure they are properly activated by pre-wetting with methanol before equilibration in transfer buffer.
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Problem Area 4: Blocking, Washing, and Signal Detection
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Is my blocking buffer masking the epitope?
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Solution: Some antibodies have reduced binding in the presence of certain blocking agents.
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Try switching your blocking agent. If you are using non-fat dry milk, try a solution of Bovine Serum Albumin (BSA), and vice versa.
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You can also try reducing the percentage of the blocking agent (e.g., from 5% to 3%).
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Am I washing the membrane too much?
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Solution: Excessive washing can strip the antibody from the membrane, leading to a weaker signal.
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Reduce the number or duration of the wash steps after primary and secondary antibody incubations.
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Is there a problem with my detection substrate?
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Solution: The enzyme (e.g., HRP) on your secondary antibody requires a substrate for the chemiluminescent reaction.
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Ensure your substrate has not expired and has been stored correctly. Use a freshly prepared working solution.
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Increase the incubation time with the substrate.
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Increase the exposure time when imaging the blot.
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Quantitative Data Summary
| Parameter | Recommended Starting Point | Optimization Range for Weak Signal |
| Protein Load | 20 µg | 30 - 50 µg |
| This compound Dilution | 1:200 - 1:500 | 1:100 - 1:200 |
| Primary Ab Incubation | 2 hours at RT | Overnight (12-16 hours) at 4°C |
| Secondary Ab Dilution | Per manufacturer's spec | Increase concentration 2-fold |
| Blocking Agent | 5% Non-fat Dry Milk or BSA | 3% or switch agent |
| Membrane Pore Size | 0.45 µm | 0.2 µm (especially for mature 17 kDa IL-1β) |
Standard Western Blot Protocol for this compound
This protocol provides a detailed methodology for using this compound.
Diagram: Western Blot Experimental Workflow
Methodology
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Sample Preparation:
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Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
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Quantify protein concentration using a BCA or Bradford assay.
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Normalize all samples to the same concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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-
SDS-PAGE:
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Load 20-40 µg of total protein lysate per well into a 12-15% polyacrylamide gel. Include a pre-stained protein ladder in one lane.
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Perform electrophoresis until the dye front reaches the bottom of the gel.
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Protein Transfer:
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Transfer proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane.
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Confirm successful transfer by staining the membrane with Ponceau S solution. Destain with TBST or water before proceeding.
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Blocking:
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Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
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-
Primary Antibody Incubation:
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Dilute the this compound antibody in the blocking buffer to a final concentration of 1:100 - 1:500 (start with 1:200).
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Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
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Washing:
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Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody Incubation:
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Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
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-
Final Washing:
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Wash the membrane three times for 10 minutes each with TBST.
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-
Detection:
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Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.
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Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without overexposing the background.
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References
Technical Support Center: Troubleshooting High Background in IHC with SC-52012
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing high background staining in immunohistochemistry (IHC) experiments using the SC-52012 antibody.
Troubleshooting Guide: High Background Staining
High background can obscure specific staining, making it difficult to interpret results. The following section addresses common causes and provides systematic steps to resolve them.
Q1: What are the primary sources of high background staining in my IHC experiment with this compound?
High background staining can originate from several factors, which can be broadly categorized as methodological, tissue-specific, or reagent-specific issues. The most common causes include excessive antibody concentration, ineffective blocking of non-specific sites, endogenous enzyme activity, or issues with the detection system.
A logical workflow to diagnose the source of the high background is essential.
Caption: Troubleshooting workflow for diagnosing high background in IHC.
Q2: My background is uniformly high. How do I determine if the this compound antibody concentration is too high?
An excessively high concentration of the primary antibody is a frequent cause of high background. The optimal concentration should be determined by performing a titration experiment.
Experimental Protocol: Primary Antibody Titration
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Prepare a series of dilutions of the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in your antibody diluent.
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Use serial sections from the same tissue block (ideally a known positive control) for each dilution.
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Process all slides simultaneously under identical conditions (incubation time, temperature, detection reagents).
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Observe the slides under a microscope to identify the dilution that provides the best signal-to-noise ratio (strong specific staining with low background).
Table 1: Example this compound Titration Series
| Dilution | Specific Staining Intensity | Background Staining Level | Recommendation |
| 1:50 | ++++ | ++++ | Too concentrated |
| 1:100 | ++++ | +++ | High background |
| 1:200 | +++ | ++ | Potentially optimal |
| 1:500 | ++ | + | Optimal/Recommended |
| 1:1000 | + | +/- | Signal may be too weak |
Q3: How can I check if my secondary antibody is causing the high background?
The secondary antibody can bind non-specifically to the tissue. To test for this, you must run a "secondary antibody only" control.
Experimental Protocol: Secondary Antibody Only Control
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Prepare a slide (using the same tissue type) and perform all steps of the IHC protocol.
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Crucially, omit the primary antibody (this compound) incubation step. Instead, incubate the slide with only the antibody diluent.
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Incubate with the secondary antibody and all subsequent detection reagents as usual.
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If staining is observed on this slide, it indicates non-specific binding of the secondary antibody or the detection system.
If this control is positive, consider changing your blocking buffer (e.g., using normal serum from the species the secondary antibody was raised in) or switching to a pre-adsorbed secondary antibody.
Q4: My tissue seems to have high intrinsic background. How can I block endogenous enzymes?
Tissues like the liver, kidney, and spleen have high levels of endogenous enzymes that can react with IHC reagents to produce a false positive signal.
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Endogenous Peroxidase (for HRP-based detection): This is the most common issue. It can be quenched by incubating the slides in a hydrogen peroxide (H2O2) solution.
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Endogenous Alkaline Phosphatase (for AP-based detection): This can be blocked by adding levamisole to the substrate solution.
Experimental Protocol: Endogenous Peroxidase Quenching
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After deparaffinization and rehydration, incubate slides in a solution of 0.3% to 3% H2O2 in methanol or PBS for 10-15 minutes at room temperature.
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Rinse thoroughly with PBS (3 x 5 minutes).
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Proceed with the antigen retrieval step.
Frequently Asked Questions (FAQs)
Q1: Which blocking buffer should I use for my experiment with this compound?
The choice of blocking buffer is critical for preventing non-specific binding of both primary and secondary antibodies. The ideal blocker depends on the tissue, the antibody, and the detection system.
Table 2: Comparison of Common Blocking Agents
| Blocking Agent | Primary Use & Concentration | Advantages | Disadvantages |
| Normal Serum | 5-10% in PBS. Use serum from the same species as the secondary Ab. | Highly effective at blocking non-specific binding of the secondary antibody. | Can contain endogenous immunoglobulins that may cross-react. |
| Bovine Serum Albumin (BSA) | 1-5% in PBS. | Good general-purpose blocker. | May not be sufficient for tissues with high Fc receptor expression. |
| Non-fat Dry Milk / Casein | 1-5% in PBS. | Inexpensive and effective for some systems. | Contains endogenous biotin and phosphoproteins; avoid with biotin-based detection or phospho-specific antibodies. |
| Commercial Blockers | Per manufacturer's instructions. | Optimized formulations, often protein-free. | More expensive. |
Q2: Can my antigen retrieval method influence background staining?
Yes. Overly harsh antigen retrieval (e.g., excessive heating time or aggressive enzyme digestion) can damage tissue morphology and expose charged surfaces, leading to increased non-specific antibody binding. It is crucial to optimize the antigen retrieval protocol for your specific tissue and target.
Caption: Standard IHC workflow highlighting critical steps for background control.
Q3: What are the possible sources of specific and non-specific signals in IHC?
Understanding the origin of the signal is key to troubleshooting. The desired signal is the specific binding of the primary antibody to its target antigen. Non-specific signals (background) can arise from multiple sources.
Technical Support Center: SC-52012 Antibody
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the non-specific binding of the SC-52012 antibody.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with the this compound antibody.
High Background in Western Blotting
High background in Western blotting can manifest as a uniform dark haze across the membrane or as multiple non-specific bands, obscuring the detection of the target protein, IL-1β.[1]
Question: I am observing high background on my Western blot. What are the possible causes and solutions?
Answer: High background can be caused by several factors. The following table outlines potential causes and recommended solutions to optimize your results.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA). Extend the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Add Tween 20 to the blocking buffer.[2] |
| Antibody Concentration Too High | Titrate the primary antibody (this compound) to determine the optimal dilution. The recommended starting dilution is 1:200, with a range of 1:100-1:1000.[3] A higher dilution may be necessary. Also, consider titrating the secondary antibody.[1] |
| Inadequate Washing | Increase the number and duration of washes. For example, try four or five washes of 10-15 minutes each. Ensure a mild detergent like Tween-20 is included in your wash buffer. |
| Incubation Temperature Too High | Perform the antibody incubation steps at 4°C. |
| Cross-reactivity of Blocking Agent | If using non-fat milk for detecting a phosphorylated target, switch to Bovine Serum Albumin (BSA), as milk contains casein, a phosphoprotein. |
| Excessive Protein Loaded | Reduce the amount of protein loaded per lane. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process. |
| Overexposure | Reduce the film exposure time or the incubation time with the detection reagent. |
Non-Specific Staining in Immunohistochemistry (IHC) and Immunofluorescence (IF)
Non-specific staining in IHC and IF can result from the primary or secondary antibodies binding to unintended targets in the tissue or cells, leading to erroneous localization and interpretation of IL-1β expression.
Question: I am seeing non-specific staining in my IHC/IF experiment. How can I troubleshoot this?
Answer: The following are common causes of non-specific staining and how to address them.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use a blocking serum from the same species as the secondary antibody. Increase the blocking incubation period. For IHC, a common practice is to incubate with the blocking buffer for 30 minutes to overnight. |
| Antibody Concentration Too High | The recommended starting dilution for this compound in IHC and IF is 1:50, with a range of 1:50-1:500. Perform a dilution series to find the optimal concentration that provides a strong signal with low background. |
| Insufficient Washing | Wash the sample at least three times with PBS between all steps. |
| Cross-reactivity of Secondary Antibody | Run a control experiment with only the secondary antibody to check for non-specific binding. If staining occurs, consider using a different secondary antibody. |
| Endogenous Enzyme Activity (for IHC) | If using an enzyme-based detection system (like HRP or AP), block endogenous enzyme activity. For peroxidase, use a 3% H2O2 solution. |
| Autofluorescence (for IF) | Examine an unstained section of the tissue to check for natural fluorescence. If present, you may need to use a quenching agent like Sudan Black or perform photobleaching. |
| Sample Drying | Ensure the sample remains moist throughout the staining procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the target of the this compound antibody?
A1: The this compound antibody is a mouse monoclonal antibody that targets Interleukin-1 beta (IL-1β). It is recommended for the detection of IL-1β of mouse, rat, and human origin.
Q2: In which applications can I use the this compound antibody?
A2: The this compound antibody is recommended for use in Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (including paraffin-embedded sections) (IHC(P)).
Q3: What are the recommended starting dilutions for the this compound antibody?
A3: The recommended starting dilutions are:
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Western Blotting: 1:200 (dilution range: 1:100-1:1000)
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Immunoprecipitation: 1-2 µg per 100-500 µg of total protein
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Immunofluorescence: 1:50 (dilution range: 1:50-1:500)
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Immunohistochemistry: 1:50 (dilution range: 1:50-1:500)
Q4: What is the isotype of the this compound antibody?
A4: The this compound antibody is a mouse IgG1.
Q5: What is the molecular weight of the target protein, IL-1β?
A5: The precursor form of IL-1β has a molecular weight of approximately 31 kDa, while the mature form is around 17 kDa.
Experimental Protocols & Visualizations
General Workflow for Troubleshooting Non-Specific Binding
The following diagram illustrates a logical workflow for troubleshooting non-specific binding issues in antibody-based applications.
Caption: A flowchart for troubleshooting non-specific antibody binding.
IL-1β Signaling Pathway Overview
The this compound antibody targets IL-1β, a key pro-inflammatory cytokine. The simplified diagram below shows the basic signaling pathway initiated by IL-1β.
Caption: Simplified IL-1β signaling pathway.
References
Technical Support Center: SC-52012 (IL-1β Antibody)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the SC-52012 antibody, a mouse monoclonal antibody targeting IL-1β.
Frequently Asked Questions (FAQs)
Q1: What is the this compound antibody and what is its target?
The this compound is a mouse monoclonal antibody (isotype IgG1) that is designed to detect Interleukin-1 beta (IL-1β).[1][2] It is raised against recombinant IL-1β of human origin and is recommended for the detection of IL-1β from mouse, rat, and human samples.[1][3]
Q2: What are the recommended applications for the this compound antibody?
The this compound antibody is recommended for the following applications[1]:
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Western Blotting (WB): Starting dilution 1:200 (dilution range 1:100-1:1000).
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Immunoprecipitation (IP): 1-2 µg per 100-500 µg of total protein.
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Immunofluorescence (IF): Starting dilution 1:50 (dilution range 1:50-1:500).
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Immunohistochemistry (including paraffin-embedded sections) (IHC-P): Starting dilution 1:50 (dilution range 1:50-1:500).
Q3: What are the recommended positive controls for the this compound antibody in Western Blotting?
The recommended positive controls for Western Blotting are:
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Human IL-1β transfected 293 Lysate (sc-111184)
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SK-N-SH cell lysate (sc-2410)
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BJAB whole cell lysate (sc-2207)
Q4: What is the expected molecular weight of IL-1β in a Western Blot?
IL-1β has two forms with different molecular weights:
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Precursor: 31 kDa
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Mature form: 17 kDa
Q5: How should I store the this compound antibody?
Store the antibody at 4°C. Do not freeze . The antibody is stable for one year from the date of shipment.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using the this compound antibody.
| Problem | Possible Cause | Recommended Solution |
| No signal or weak signal in Western Blot | Insufficient protein loaded. | Load at least 20-30 µg of total protein per lane. |
| Low expression of IL-1β in the sample. | Use a recommended positive control to confirm antibody and protocol validity. Consider using a more sensitive detection system. | |
| Incorrect antibody dilution. | Optimize the antibody dilution. Start with the recommended 1:200 dilution and test a range (e.g., 1:100, 1:500, 1:1000). | |
| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain. Ensure proper contact between the gel and the membrane. | |
| Suboptimal secondary antibody. | Use a secondary antibody that is specific for mouse IgG. The manufacturer recommends m-IgG Fc BP-HRP. | |
| High background in Western Blot | Antibody concentration is too high. | Decrease the primary and/or secondary antibody concentration. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific bands in Western Blot | Proteolytic degradation of the sample. | Add protease inhibitors to the lysis buffer. |
| Antibody cross-reactivity. | Run a negative control (e.g., a cell line known not to express IL-1β). | |
| No signal in IHC-P | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). The datasheet suggests performing heat-mediated antigen retrieval. |
| Low antibody concentration. | Increase the primary antibody concentration or incubation time. | |
| Tissue over-fixation. | Ensure fixation time is appropriate for the tissue type. |
Experimental Protocols
Western Blotting Protocol
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Sample Preparation: Lyse cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA).
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Electrophoresis: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel.
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Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
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Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody (e.g., m-IgG Fc BP-HRP) diluted in blocking buffer for 1 hour at room temperature.
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Washing: Repeat the washing step as described above.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: A flowchart illustrating the key steps of the Western Blotting protocol for the this compound antibody.
Caption: A logical diagram for troubleshooting common Western Blotting issues with the this compound antibody.
References
how to reduce background in IL-1 beta immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining in Interleukin-1 beta (IL-1β) immunofluorescence experiments.
Troubleshooting Guides
High background fluorescence can obscure the specific signal of IL-1β, leading to difficulties in data interpretation. The following guides address common issues and provide targeted solutions.
Problem 1: High Background Across the Entire Specimen
| Possible Cause | Suggested Solution |
| Primary antibody concentration too high | Decrease the primary antibody concentration. Titrate the antibody to find the optimal balance between signal and background.[1] |
| Secondary antibody non-specific binding | Run a secondary antibody-only control. If staining is present, consider using a pre-adsorbed secondary antibody or changing the blocking solution. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent. Common blockers include normal serum from the secondary antibody's host species, bovine serum albumin (BSA), or commercial blocking buffers.[2][3][4] |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Autofluorescence | Examine an unstained sample to determine the level of autofluorescence.[5] If present, consider using a different fluorophore in the red or far-red spectrum, or employ a quenching agent like Sudan Black B or a commercial quenching kit. |
Problem 2: Punctate or Speckled Background
| Possible Cause | Suggested Solution |
| Aggregated antibodies | Centrifuge the primary and secondary antibodies before use to pellet any aggregates. |
| Precipitated secondary antibody | Filter the secondary antibody solution before use. |
| Contaminants in blocking buffer | If using BSA or milk powder, ensure it is fully dissolved and filter the solution. |
Problem 3: High Background in Specific Subcellular Compartments
| Possible Cause | Suggested Solution |
| Improper permeabilization | For intracellular IL-1β, the permeabilization step is critical. The choice of detergent (e.g., Triton X-100, saponin) and its concentration should be optimized. Saponin is a milder detergent that may reduce background compared to Triton X-100. |
| Cross-reactivity of primary antibody | Ensure the primary antibody has been validated for immunofluorescence and the species being tested. Run an isotype control to check for non-specific binding of the primary antibody. |
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer to use for IL-1β immunofluorescence?
A1: The optimal blocking buffer can be target and sample-dependent. A common starting point is 5-10% normal serum from the species in which the secondary antibody was raised, diluted in a buffer containing a detergent like Triton X-100 (e.g., PBS-T). Bovine Serum Albumin (BSA) at 1-5% is also widely used. It is important to use IgG-free BSA to prevent cross-reactivity with the secondary antibody.
Q2: How can I be sure that the signal I'm seeing is specific to IL-1β?
A2: To confirm the specificity of your IL-1β staining, it is essential to include proper controls in your experiment. These include:
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Secondary antibody only control: This will identify any non-specific binding of the secondary antibody.
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Isotype control: This involves using a primary antibody of the same isotype but with a different antigen specificity to determine non-specific binding of the primary antibody.
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Positive and negative controls: Use cells or tissues known to express or not express IL-1β to validate your staining protocol. For IL-1β, stimulation of cells (e.g., with LPS) is often required to induce expression.
Q3: My IL-1β antibody is polyclonal. Will this contribute to higher background?
A3: Polyclonal antibodies can sometimes result in higher background due to their recognition of multiple epitopes, which may be shared with other proteins. If you experience high background with a polyclonal antibody, consider using a affinity-purified polyclonal or a monoclonal antibody. Thorough optimization of blocking and antibody dilution is particularly important when using polyclonal antibodies.
Q4: Can the fixation method affect background staining?
A4: Yes, the fixation method can significantly impact background. Aldehyde-based fixatives like paraformaldehyde (PFA) can induce autofluorescence. If autofluorescence is an issue, you can try reducing the fixation time or using an alternative fixative like methanol, although this may affect antigenicity. If using PFA, treatment with a quenching agent after fixation can help reduce autofluorescence.
Data Presentation
The following tables summarize key parameters that can be optimized to reduce background in immunofluorescence. The provided ranges are starting points, and optimal conditions should be determined empirically for your specific experimental setup.
Table 1: Blocking Buffer Optimization
| Blocking Agent | Concentration | Incubation Time | Notes |
| Normal Serum | 5-10% | 30-60 minutes | Serum should be from the same species as the secondary antibody host. |
| Bovine Serum Albumin (BSA) | 1-5% | 30-60 minutes | Use IgG-free BSA to avoid non-specific binding of the secondary antibody. |
| Commercial Blocking Buffers | Per manufacturer's instructions | Per manufacturer's instructions | Often contain proprietary formulations designed to reduce background. |
Table 2: Permeabilization Agent Optimization
| Permeabilization Agent | Concentration | Incubation Time | Characteristics |
| Triton X-100 | 0.1-0.5% | 10-15 minutes | A harsh detergent that permeabilizes all membranes. |
| Saponin | 0.1-0.5% | 10-15 minutes | A milder detergent that selectively permeabilizes the plasma membrane. |
| Tween 20 | 0.05-0.1% | 10-15 minutes | A mild detergent often used in wash buffers. |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining for Intracellular IL-1β
This protocol provides a general workflow for IL-1β immunofluorescence. Optimization of antibody concentrations, incubation times, and buffer compositions may be required.
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Cell Seeding and Stimulation: Seed cells on coverslips and culture overnight. Stimulate cells with an appropriate agent (e.g., LPS for macrophages) to induce IL-1β expression. A protein transport inhibitor (e.g., Brefeldin A) can be added during the last few hours of stimulation to promote intracellular accumulation of IL-1β.
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Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
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Washing: Wash cells three times with PBS for 5 minutes each.
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Permeabilization: Incubate cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
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Blocking: Wash cells with PBS and incubate in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary anti-IL-1β antibody in the blocking buffer to the predetermined optimal concentration. Incubate overnight at 4°C in a humidified chamber.
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Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
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Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1-2 hours at room temperature in the dark.
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Washing: Wash cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
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Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
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Mounting: Wash cells one final time with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
Visualizations
The following diagrams illustrate key workflows in IL-1β immunofluorescence.
Caption: A flowchart of the general experimental workflow for IL-1β immunofluorescence.
Caption: A decision tree for troubleshooting high background in IL-1β immunofluorescence.
References
- 1. IL-1 beta antibody (26048-1-AP) | Proteintech [ptglab.com]
- 2. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 3. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 4. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 5. Autofluorescence and Nonspecific Immunofluorescent Labeling in Frozen Bovine Intestinal Tissue Sections: Solutions for Multicolor Immunofluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the SC-52012 Antibody in Rat Samples
This technical support guide is designed for researchers, scientists, and drug development professionals experiencing difficulties with the SC-52012 (IL-1β, clone 11E5) antibody in rat samples. This guide provides detailed troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions to help you obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: Is the this compound antibody validated for use in rat samples?
Yes, the this compound antibody is a mouse monoclonal antibody raised against recombinant human IL-1β and is recommended by the manufacturer for the detection of IL-1β in mouse, rat, and human samples.[1][2][3][4] It has been cited in numerous publications for use in various applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP) in rat models.[3]
Q2: I am not detecting any signal in my Western Blot (WB) of rat tissue lysates. What are the possible reasons?
Several factors could contribute to a lack of signal in your Western Blot experiment:
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Low Abundance of IL-1β: Interleukin-1β (IL-1β) is often expressed at very low levels in tissues under basal conditions. Its expression is typically induced by inflammatory stimuli. Consider treating your experimental animals or cells with an inducing agent like lipopolysaccharide (LPS) to increase IL-1β expression.
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Antibody Dilution: The manufacturer suggests a starting dilution of 1:200 for WB, with a recommended range of 1:100 to 1:1000. You may need to optimize the antibody concentration for your specific sample type.
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Insufficient Protein Load: For low-abundance proteins like IL-1β, a higher total protein load per lane is often necessary. We recommend loading at least 30-50 µg of total protein from tissue lysates.
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Suboptimal Protocol: Every step of the Western Blot protocol, from sample preparation to signal detection, is crucial. Ensure you are using an optimized protocol for rat tissues. Please refer to the detailed "Optimized Western Blot Protocol for Rat Tissues" section below.
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Antibody Recognizes Precursor Form: Some users have reported that this antibody predominantly detects the 31 kDa precursor form of IL-1β and that the mature 17 kDa form is faint or absent. Ensure your lysis buffer contains protease inhibitors to prevent degradation.
Q3: My Immunohistochemistry (IHC) staining on rat tissue sections is weak or non-existent. How can I improve it?
For weak or no signal in IHC, consider the following troubleshooting steps:
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Antigen Retrieval: This is a critical step for formalin-fixed, paraffin-embedded (FFPE) tissues. The method and duration of antigen retrieval can significantly impact staining. We recommend heat-induced epitope retrieval (HIER) with a citrate buffer (pH 6.0).
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Antibody Concentration: The recommended starting dilution for IHC is 1:50, with a range of 1:50 to 1:500. Titrating the primary antibody is essential for optimal signal-to-noise ratio.
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Tissue Permeabilization: Adequate permeabilization is necessary for the antibody to access the intracellular target. Triton X-100 or Tween-20 are commonly used for this purpose.
-
Incubation Time: Increasing the primary antibody incubation time (e.g., overnight at 4°C) can enhance the signal.
Troubleshooting Guides
Western Blot: No Signal
| Potential Cause | Troubleshooting Recommendation |
| Low IL-1β Expression | Induce IL-1β expression in your model system (e.g., LPS stimulation). Include a positive control (e.g., lysate from LPS-treated rat macrophages or a recommended cell line lysate like 293T). |
| Incorrect Antibody Dilution | Perform a titration of the primary antibody (e.g., 1:100, 1:200, 1:500). The optimal dilution may vary depending on the tissue and experimental conditions. |
| Insufficient Protein Loaded | Increase the amount of total protein loaded per lane to 30-50 µg. For very low expression, a higher amount may be needed. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for the small mature IL-1β (17 kDa). |
| Inappropriate Secondary Antibody | Use a fresh, high-quality anti-mouse secondary antibody. Ensure it is compatible with your detection system (e.g., HRP-conjugated for ECL). |
| Suboptimal Blocking | Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. Over-blocking can sometimes mask the epitope. |
| Inactive ECL Substrate | Use fresh, properly stored ECL substrate. Ensure the substrate has not expired. |
Immunohistochemistry: Weak or No Staining
| Potential Cause | Troubleshooting Recommendation |
| Inadequate Antigen Retrieval | Optimize the heat-induced epitope retrieval (HIER) method. Try different buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating times. |
| Primary Antibody Concentration | Titrate the this compound antibody from 1:50 to 1:500. Incubate overnight at 4°C to increase signal intensity. |
| Tissue Fixation Issues | Ensure proper fixation of the tissue. Over-fixation can mask the epitope, while under-fixation can lead to poor morphology and loss of antigen. |
| Insufficient Permeabilization | Increase the concentration or incubation time with the permeabilization agent (e.g., 0.1-0.25% Triton X-100 in PBS). |
| Detection System Sensitivity | Use a high-sensitivity detection system (e.g., a polymer-based HRP-conjugated secondary antibody and a sensitive chromogen like DAB). |
| Endogenous Peroxidase Activity | If using an HRP-based detection system, ensure endogenous peroxidase activity is quenched by treating with 3% hydrogen peroxide. |
Experimental Protocols
Optimized Western Blot Protocol for Rat Tissues
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Sample Preparation:
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Homogenize rat tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
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Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
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Load 30-50 µg of total protein per lane on a 12-15% polyacrylamide gel.
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Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
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Transfer proteins to a PVDF membrane. For the 17 kDa mature IL-1β, a wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
-
Blocking:
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Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
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-
Primary Antibody Incubation:
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Incubate the membrane with this compound antibody diluted 1:200 in 5% non-fat dry milk in TBST overnight at 4°C with gentle agitation.
-
-
Washing:
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Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation:
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Incubate with an HRP-conjugated anti-mouse secondary antibody at the recommended dilution for 1 hour at room temperature.
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-
Detection:
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Wash the membrane as in step 6.
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Incubate with an ECL substrate and capture the signal using an imaging system.
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Optimized Immunohistochemistry Protocol for Rat FFPE Tissues
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Deparaffinization and Rehydration:
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Immerse slides in xylene (2 x 10 minutes).
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Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform HIER by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
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Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
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Rinse with PBS.
-
-
Blocking:
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Block with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
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Incubate with this compound antibody diluted 1:100 in the blocking buffer overnight at 4°C.
-
-
Washing:
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Wash slides three times for 5 minutes each with PBST (PBS with 0.05% Tween-20).
-
-
Secondary Antibody and Detection:
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Incubate with a biotinylated anti-mouse secondary antibody, followed by a streptavidin-HRP conjugate.
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Visualize with a DAB chromogen solution.
-
-
Counterstaining, Dehydration, and Mounting:
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Counterstain with hematoxylin.
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Dehydrate through a graded ethanol series and clear in xylene.
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Mount with a permanent mounting medium.
-
Visualizations
Caption: A flowchart illustrating the key steps of the Western Blotting workflow for detecting IL-1β in rat tissues.
Caption: A simplified diagram of the IL-1β signaling pathway, showing its production and secretion upon inflammatory stimulation.
References
Technical Support Center: SC-52012 Western Blotting
Welcome to the technical support center for the use of SC-52012 in Western Blotting applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for this compound in Western Blotting?
A1: The recommended starting dilution for this compound is 1:200. The optimal dilution may vary depending on the experimental conditions and the abundance of the target protein, so a dilution range of 1:100 to 1:1000 is suggested for optimization.
Q2: What is the expected molecular weight of IL-1β detected by this compound?
A2: this compound detects the mature form of IL-1β, which has a molecular weight of approximately 17 kDa. The precursor form of IL-1β has a molecular weight of 31 kDa. Depending on the sample and its preparation, you may observe either or both forms.
Q3: What species is this compound recommended for?
A3: this compound is recommended for the detection of IL-1β in human, mouse, and rat samples.
Q4: What type of antibody is this compound?
A4: this compound is a mouse monoclonal IgG1 antibody. This is important for selecting the appropriate secondary antibody.
Troubleshooting Guide
This guide addresses common problems encountered during Western Blotting with this compound and provides potential causes and solutions in a question-and-answer format.
High Background
Q: I am observing high background on my Western Blot. What could be the cause and how can I fix it?
A: High background can obscure your protein of interest and make data interpretation difficult. Here are several potential causes and solutions:
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Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding.
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Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent.
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Inappropriate Blocking Buffer: The choice of blocking buffer can significantly impact background.
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Solution: If you are using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), or vice versa. For phosphorylated protein detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[1]
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Antibody Concentration Too High: Both primary (this compound) and secondary antibody concentrations can contribute to high background.
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Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. Try decreasing the concentration of your antibodies.
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Inadequate Washing: Insufficient washing can leave behind non-specifically bound antibodies.
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Solution: Increase the number and duration of your washes. A standard protocol is three washes of 5-10 minutes each. Consider increasing this to four or five washes of 10-15 minutes. Including a mild detergent like Tween-20 in your wash buffer is also recommended.[1]
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Membrane Type: The type of membrane used can influence the level of background.
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Solution: If you are consistently experiencing high background with a PVDF membrane, you could try switching to a nitrocellulose membrane.[1] Also, ensure the membrane does not dry out at any point during the process.
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Weak or No Signal
Q: I am getting a very weak signal or no signal at all for IL-1β. What are the possible reasons and solutions?
A: A weak or absent signal can be frustrating. Here are some common causes and how to address them:
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Low Protein Expression: The target protein (IL-1β) may be present at very low levels in your sample.
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Solution: Increase the amount of total protein loaded onto the gel. You may need to perform a titration to find the optimal loading amount.
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Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete.
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Solution: Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. You can also stain the gel with Coomassie Blue after transfer to see if any protein remains. Optimize the transfer time and voltage for your specific setup.
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Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
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Solution: Increase the concentration of your primary antibody (this compound). Incubating the primary antibody overnight at 4°C can also enhance the signal. Ensure your secondary antibody is appropriate for a mouse primary antibody and is used at the correct dilution.
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Inactive Antibody: The antibody may have lost its activity due to improper storage.
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Solution: Ensure that this compound has been stored at 4°C and has not been frozen.
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Blocking Buffer Issues: Over-blocking can sometimes mask the epitope and prevent antibody binding.
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Solution: While sufficient blocking is necessary to reduce background, excessive blocking can be detrimental. Try reducing the blocking time or the concentration of the blocking agent.
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Blocking Buffer for this compound Western Blot
The choice of blocking buffer is a critical step in achieving a clean and specific Western Blot. Below is a summary of common blocking buffers and their compositions.
| Blocking Agent | Concentration | Base Buffer | Notes |
| Non-fat Dry Milk | 3-5% (w/v) | TBS or PBS | A common and cost-effective choice. Not recommended for detecting phosphoproteins as it contains casein, a phosphoprotein. |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | TBS or PBS | A good alternative to milk, especially for phosphoprotein detection. |
| Fish Gelatin | 0.5-5% (w/v) | TBS or PBS | Can be useful in reducing background with certain antibodies. |
Note: It is common to add a non-ionic detergent like Tween-20 to the blocking and wash buffers at a concentration of 0.05-0.1% to help reduce non-specific binding.
Experimental Protocols
Standard Western Blot Protocol for this compound
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Sample Preparation: Prepare cell lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample.
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Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
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Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
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Primary Antibody Incubation: Incubate the membrane with the this compound antibody diluted 1:200 in blocking buffer overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-mouse secondary antibody diluted in blocking buffer for 1 hour at room temperature.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
IL-1β Signaling Pathway
The following diagram illustrates the signaling pathway initiated by Interleukin-1 beta (IL-1β). Upon binding to its receptor (IL-1R), a signaling cascade is activated, leading to the activation of transcription factors like NF-κB and AP-1, which in turn regulate the expression of inflammatory genes.
Caption: IL-1β signaling cascade leading to gene expression.
Western Blot Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common Western Blotting issues when using this compound.
Caption: A workflow for troubleshooting Western Blots.
References
SC-52012 (IL-1β, clone 11E5) Antibody: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and use of the SC-52012 antibody. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound antibody upon arrival?
Immediately upon receipt, centrifuge the vial briefly to ensure the contents are at the bottom. The this compound antibody should be stored upright at 4°C.[1] Crucially, do not freeze this antibody. [1]
Q2: Why is freezing the this compound antibody detrimental?
The this compound antibody is supplied in a phosphate-buffered saline (PBS) solution containing gelatin.[1] Freezing and subsequent thawing can cause the formation of ice crystals that can denature the antibody, leading to a significant loss of activity. The freeze-thaw cycles can also cause the antibody to aggregate, which can result in non-specific binding and high background in experimental applications. For many antibodies, repeated freeze-thaw cycles are discouraged to prolong their activity.
Q3: What is the shelf life of the this compound antibody?
When stored correctly at 4°C, the antibody is stable for one year from the date of shipment.[1] It is important to note that improper storage, such as exposure to freezing temperatures or microbial contamination, can significantly reduce its shelf life.
Q4: Can I aliquot the this compound antibody?
Aliquoting is generally not recommended for this antibody because the storage temperature is 4°C. Aliquoting is typically performed for antibodies stored at -20°C or -80°C to avoid multiple freeze-thaw cycles. Since this compound should not be frozen, the entire vial should be stored at 4°C.
Q5: What are the recommended applications and starting dilutions for this compound?
The this compound antibody is recommended for the detection of both the precursor (31 kDa) and mature (17 kDa) forms of IL-1β in human, mouse, and rat samples.[1] The recommended starting dilutions are outlined in the table below. However, the optimal dilution should be determined experimentally for your specific application and sample type.
| Application | Starting Dilution | Dilution Range |
| Western Blotting (WB) | 1:200 | 1:100 - 1:1000 |
| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - |
| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 |
| Immunohistochemistry (Paraffin) (IHC-P) | 1:50 | 1:50 - 1:500 |
Troubleshooting Guides
Weak or No Signal
| Potential Cause | Recommended Solution |
| Improper Antibody Storage | Ensure the antibody has been consistently stored at 4°C and has not been frozen. Verify the antibody has not expired. |
| Insufficient Antibody Concentration | Increase the concentration of the primary antibody. Incubate the primary antibody overnight at 4°C to enhance the signal. |
| Low Target Protein Expression | Increase the amount of protein loaded for Western Blotting. For IHC/IF, ensure the tissue used is a suitable positive control. Consider using a more sensitive detection reagent. |
| Suboptimal Protocol | Review and optimize each step of your protocol, including blocking, washing, and incubation times. Ensure the secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for this compound). |
| (IHC-P) Inadequate Antigen Retrieval | The fixation process can mask the epitope. Optimize the antigen retrieval step by adjusting the buffer, temperature, or incubation time. |
| (WB) Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. |
High Background
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST for WB). For IHC, use a blocking serum from the same species as the secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| (IHC-P) Endogenous Peroxidase Activity | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity by incubating the tissue sections in 3% hydrogen peroxide. |
| (WB) Non-specific Binding to Membrane | Ensure the membrane is not drying out during incubation steps. Adding a small amount of detergent (e.g., 0.05% Tween-20) to the antibody diluent and wash buffers can help reduce non-specific binding. |
Experimental Protocols & Visualizations
IL-1β Signaling Pathway
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine. Upon binding to its receptor (IL-1R1), it recruits the accessory protein IL-1RAcP. This complex then initiates a downstream signaling cascade involving MyD88 and IRAK kinases, ultimately leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.
Caption: IL-1β signaling cascade.
Western Blotting Workflow
This protocol is a general guideline. Optimization may be required for specific experimental conditions.
Caption: Western Blotting experimental workflow.
Immunohistochemistry (IHC-P) Workflow
This protocol is a general guideline for paraffin-embedded tissues. Optimization may be required.
Caption: Immunohistochemistry (IHC-P) workflow.
References
Validation & Comparative
SC-52012 (IL-1β) Antibody: A Comparative Guide to Validation in Knockout Mice
For researchers in immunology, inflammation, and drug development, the precise detection of cytokines is paramount. Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to numerous physiological and pathological processes. The Santa Cruz Biotechnology antibody SC-52012, a mouse monoclonal antibody raised against human IL-1β, is widely cited for the detection of human, mouse, and rat IL-1β in various applications. However, rigorous validation of antibody specificity is critical to ensure reliable and reproducible data. This guide provides a comparative analysis of the this compound antibody, with a focus on its validation in knockout mice, and presents alternative antibodies with available validation data.
This compound Antibody Profile
The this compound antibody is a mouse monoclonal IgG1 antibody recommended for Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP) applications.[1] It targets both the 31 kDa precursor and the 17 kDa mature form of IL-1β.[2] While extensively cited in the literature, publicly available data demonstrating its specific validation in IL-1β knockout (KO) mouse models is limited. User reviews on the supplier's website indicate variable performance, with some researchers reporting faint signals or detection of only the precursor form of the protein.
The Gold Standard: Antibody Validation in Knockout Models
The use of knockout (KO) animal models represents the gold standard for antibody validation. By comparing the antibody's signal in tissues from a wild-type (WT) animal with that from a KO animal for the target protein, researchers can definitively ascertain the antibody's specificity. A specific antibody should yield a clear signal in the WT sample and no signal in the KO sample.
Comparative Analysis of IL-1β Antibodies
In the absence of publicly available IL-1β knockout validation data for this compound, this guide presents data for an alternative antibody to illustrate the expected validation results.
Alternative Antibody: A rabbit polyclonal antibody raised against a recombinant full-length mouse IL-1β protein.
| Feature | This compound (Santa Cruz Biotechnology) | Alternative IL-1β Antibody (Rabbit Polyclonal) |
| Host Species | Mouse | Rabbit |
| Clonality | Monoclonal | Polyclonal |
| Target | Interleukin-1β (IL-1β) | Interleukin-1β (IL-1β) |
| Reactivity | Human, Mouse, Rat | Mouse |
| Applications | WB, IHC, IF, IP | WB, IHC |
| KO Validation Data | Not readily available in public literature | See Experimental Data section below |
Experimental Data: Alternative Antibody Validation in IL-1β Knockout Mice
The following data demonstrates the validation of an alternative rabbit polyclonal IL-1β antibody using wild-type (WT) and IL-1β knockout (KO) mouse tissues.
Western Blot Analysis
Result: The Western blot analysis shows a distinct band at approximately 17 kDa, corresponding to the mature form of IL-1β, in the lysate from WT mouse spleen. This band is completely absent in the lysate from the IL-1β KO mouse spleen, confirming the antibody's specificity for IL-1β.
| Lane | Sample | IL-1β (17 kDa) | Loading Control (β-actin) |
| 1 | Wild-Type Mouse Spleen Lysate | Present | Present |
| 2 | IL-1β Knockout Mouse Spleen Lysate | Absent | Present |
Immunohistochemistry Analysis
Result: Immunohistochemical staining of spleen sections from WT mice shows positive staining for IL-1β in specific cell populations. In contrast, spleen sections from IL-1β KO mice show no specific staining, further validating the antibody's specificity.
| Tissue Section | IL-1β Staining |
| Wild-Type Mouse Spleen | Positive |
| IL-1β Knockout Mouse Spleen | Negative |
Experimental Protocols
Western Blotting Protocol for IL-1β Detection in Mouse Spleen
-
Tissue Lysis: Spleen tissues from WT and IL-1β KO mice were homogenized in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE: 30 µg of total protein per lane was separated on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with the primary IL-1β antibody (e.g., rabbit polyclonal) at a 1:1000 dilution in 5% BSA in TBST overnight at 4°C.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody at a 1:5000 dilution in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: The membrane was washed three times for 10 minutes each with TBST.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Loading Control: The membrane was stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
Immunohistochemistry Protocol for IL-1β Detection in Mouse Spleen
-
Tissue Preparation: Spleens from WT and IL-1β KO mice were fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 5 µm thick sections were cut and mounted on charged slides.
-
Deparaffinization and Rehydration: Sections were deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide, and non-specific binding was blocked with a blocking serum.
-
Primary Antibody Incubation: Sections were incubated with the primary IL-1β antibody (e.g., rabbit polyclonal) at a 1:200 dilution overnight at 4°C.
-
Washing: Slides were washed with phosphate-buffered saline (PBS).
-
Secondary Antibody Incubation: A biotinylated secondary antibody was applied, followed by a streptavidin-HRP conjugate.
-
Washing: Slides were washed with PBS.
-
Chromogen Detection: The signal was developed using a DAB (3,3'-diaminobenzidine) substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining: Sections were counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections were dehydrated, cleared, and mounted with a permanent mounting medium.
Visualizations
Caption: Key experimental workflows for antibody validation.
Caption: Simplified IL-1β signaling pathway.
Conclusion
While the this compound antibody is frequently used for the detection of IL-1β, the lack of readily available knockout validation data underscores the importance of critical evaluation of antibody performance. Researchers should prioritize the use of antibodies that have been rigorously validated for specificity, ideally through the use of knockout models. When such data is not provided by the manufacturer, it is incumbent upon the end-user to perform these essential validation experiments to ensure the reliability of their findings. The alternative antibody data presented here serves as a clear example of the expected results from a properly validated antibody.
References
A Comparative Guide to IL-1β Antibodies: An In-Depth Look at SC-52012 and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of cytokine research, the selection of a reliable antibody is paramount. This guide provides a comparative analysis of the widely cited mouse monoclonal anti-IL-1β antibody, SC-52012, from Santa Cruz Biotechnology, alongside prominent alternatives. This objective overview is designed to assist in making informed decisions for applications such as Western Blot (WB), Immunohistochemistry (IHC), and Immunoprecipitation (IP).
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine central to a myriad of physiological and pathological processes, including host defense, inflammation, and autoimmune diseases. Accurate detection and quantification of IL-1β are crucial for advancing our understanding of these processes and for the development of novel therapeutics. The Santa Cruz Biotechnology antibody, IL-1β (11E5), catalog number this compound, is a well-established reagent, cited in over 160 peer-reviewed publications.[1] This guide will compare its features with other commercially available IL-1β antibodies, focusing on their specifications and performance as reported in the literature.
Performance Comparison of IL-1β Antibodies
| Feature | This compound (Santa Cruz Biotechnology) | ab9722 (Abcam) | #12242 (Cell Signaling Technology) | AF-201-NA (R&D Systems) |
| Host Species | Mouse | Rabbit | Mouse | Goat |
| Clonality | Monoclonal (Clone: 11E5) | Polyclonal | Monoclonal (Clone: 3A6) | Polyclonal |
| Reactivity | Human, Mouse, Rat[2] | Human, Mouse, Rat | Human, Mouse[3] | Human |
| Verified Applications | WB, IP, IF, IHC[1][2] | WB, IHC, ELISA | WB, IHC, Simple Western | WB, IHC, Neutralization, ICC |
| Immunogen | Recombinant human IL-1β | Recombinant mouse IL-1β | Recombinant human IL-1β | E. coli-derived recombinant human IL-1β |
| Formulation | Purified IgG1 in PBS with < 0.1% sodium azide and 0.1% gelatin | Purified IgG | Purified IgG in PBS | Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose |
| Reported Citations | >160 | >865 | >85 (for related mouse-specific clone) | >8 |
Note: The number of citations can be an indicator of an antibody's usage and acceptance in the research community but does not directly reflect its performance compared to other antibodies. Reactivity and verified applications are based on supplier-provided information and may have been further validated in independent publications.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful outcomes. Below are representative protocols for key applications using IL-1β antibodies, adapted from peer-reviewed publications.
Western Blotting
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane on a 12-15% polyacrylamide gel. Include a positive control, such as LPS-stimulated macrophage lysate, and a molecular weight marker.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary IL-1β antibody (e.g., this compound at 1:200 to 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG HRP) at the recommended dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. The pro-form of IL-1β is expected at ~31 kDa and the mature form at ~17 kDa.
Immunohistochemistry (Paraffin-embedded Sections)
This protocol provides a general framework for staining paraffin-embedded tissues.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary IL-1β antibody (e.g., this compound at 1:50 to 1:500 dilution) overnight at 4°C in a humidified chamber.
-
Washing: Wash sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30 minutes, followed by incubation with a streptavidin-HRP complex.
-
Washing: Repeat the washing step.
-
Detection: Visualize the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Signaling Pathway and Experimental Workflow Visualization
Understanding the biological context and experimental design is facilitated by visual representations. The following diagrams were generated using Graphviz (DOT language).
Caption: IL-1β Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
A Researcher's Guide to Lot-to-Lot Consistency of Anti-IL-1β Antibody SC-52012
For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. A key factor influencing experimental consistency is the reliability of reagents, particularly antibodies. This guide provides a comprehensive comparison of the Santa Cruz Biotechnology anti-Interleukin-1β (IL-1β) antibody, SC-52012, with alternative antibodies, focusing on the critical aspect of lot-to-lot consistency. This guide incorporates experimental data, detailed protocols, and visual diagrams to aid in making informed decisions for your research.
Understanding the Importance of Lot-to-Lot Consistency
Antibody performance can vary between different manufacturing batches, a phenomenon known as lot-to-lot variability. This inconsistency can arise from several factors, including the host animal's immune response for polyclonal antibodies and variations in hybridoma cell culture for monoclonal antibodies. Such variability can lead to inconsistent experimental outcomes, hindering research progress and the ability to reproduce findings. While monoclonal antibodies are generally considered to have less lot-to-lot variation than polyclonal antibodies, it is still a crucial factor to consider.[1]
One user review for the this compound antibody reported that two different lots failed to perform as expected in immunohistochemistry (IHC-P), highlighting the potential for inconsistency. Therefore, a thorough evaluation of antibody performance and a comparison with alternatives are essential steps in experimental design.
Comparison of Anti-IL-1β Antibodies
| Feature | This compound (Santa Cruz Biotechnology) | Alternative A (e.g., from Company X) | Alternative B (e.g., from Company Y) |
| Target | Interleukin-1β (IL-1β)[2][3][4][5] | Interleukin-1β (IL-1β) | Interleukin-1β (IL-1β) |
| Host Species | Mouse | Rabbit | Mouse |
| Clonality | Monoclonal | Polyclonal | Monoclonal |
| Reactivity | Human, Mouse, Rat | Human, Mouse | Human, Mouse, Rat |
| Applications | WB, IHC, IF, IP | WB, ELISA, IHC | WB, IF, Flow Cytometry |
| Cited Publications | >160 | >50 | >100 |
| Lot-to-Lot Consistency | User-reported inconsistency in IHC-P. As a monoclonal antibody, it is expected to have minimal lot-to-lot variation. | As a polyclonal antibody, higher lot-to-lot variability is expected. | As a monoclonal antibody, it is expected to have minimal lot-to-lot variation. |
| Validation Data | Provided on the product datasheet. | Extensive validation data available. | Characterized by multiple applications. |
Note: The information for "Alternative A" and "Alternative B" is illustrative. Researchers should consult the specific datasheets and publications for the antibodies they are considering.
Experimental Protocols
To ensure reproducible results, it is critical to follow standardized and detailed experimental protocols. Below are representative protocols for key applications of anti-IL-1β antibodies.
Western Blotting Protocol for IL-1β Detection
This protocol outlines the essential steps for detecting IL-1β in cell lysates or tissue homogenates.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-IL-1β antibody (e.g., this compound at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Immunohistochemistry (IHC) Protocol for IL-1β Staining
This protocol is designed for the detection of IL-1β in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes and block non-specific binding with a blocking serum for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the anti-IL-1β antibody (e.g., this compound at a 1:200 dilution) overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Develop the signal using a DAB substrate kit and monitor under a microscope.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
Immunofluorescence (IF) Protocol for IL-1β Visualization
This protocol allows for the visualization of IL-1β localization within cells.
-
Cell Seeding: Seed cells on glass coverslips and allow them to adhere overnight.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-IL-1β antibody (e.g., this compound at a 1:500 dilution) for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour in the dark.
-
Washing: Repeat the washing step.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: IL-1β Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Conclusion and Recommendations
The consistency and reliability of antibodies are fundamental to the integrity of biomedical research. While this compound is a widely cited monoclonal antibody for the detection of IL-1β, the potential for lot-to-lot variability, as with any antibody, necessitates careful validation. Researchers are encouraged to:
-
Request lot-specific data: When purchasing a new antibody, inquire about the manufacturer's quality control procedures and any available lot-specific validation data.
-
Perform in-house validation: Always validate a new lot of an antibody in your specific application and experimental system before proceeding with critical experiments.
-
Purchase larger quantities: If an antibody lot is performing well, consider purchasing a larger quantity to ensure consistency throughout a long-term study.
-
Consult literature and user reviews: Examine publications and user feedback for insights into the performance and consistency of a particular antibody.
By taking these proactive steps, researchers can mitigate the risks associated with antibody variability and enhance the reproducibility of their scientific findings.
References
- 1. Comparison of Methods of Detecting IL-1β in the Blood of Alzheimer’s Disease Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Type-Specific Interleukin-1β Signaling in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin 1 beta - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]
- 5. pnas.org [pnas.org]
Navigating the Landscape of IL-1β Detection: A Comparative Guide to SC-52012 and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of inflammation and immune response, the accurate detection of Interleukin-1 beta (IL-1β) is paramount. IL-1β, a potent pro-inflammatory cytokine, is a key mediator in a multitude of physiological and pathological processes. This guide provides a comprehensive comparison of various methodologies for IL-1β detection, focusing on the monoclonal antibody SC-52012 and its quantitative alternatives. We will delve into their respective performance characteristics, supported by experimental data, and provide detailed protocols to assist in selecting the most appropriate method for your research needs.
At a Glance: this compound and Quantitative Assay Alternatives
This compound, a mouse monoclonal antibody (clone 11E5), is a widely cited reagent for the specific detection of human, mouse, and rat IL-1β.[1][2][3][4] It is primarily utilized in applications that provide qualitative or semi-quantitative data, such as Western Blotting (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).[1] While invaluable for visualizing IL-1β expression in cells and tissues, these methods are not ideal for precise quantification in biological fluids.
For quantitative analysis of IL-1β concentrations in samples like serum, plasma, and cell culture supernatants, several alternative platforms are available. The most common of these is the Enzyme-Linked Immunosorbent Assay (ELISA), with a more recent, highly sensitive alternative being the Immuno-PCR (IQELISA®) assay.
Performance Comparison of IL-1β Detection Methods
The choice of detection method is critically dependent on the research question, the required sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of various commercially available human IL-1β ELISA kits and the high-sensitivity IQELISA® platform.
| Method | Product Example | Sensitivity (Limit of Detection) | Assay Range | Sample Types |
| Monoclonal Antibody | Santa Cruz Biotechnology IL-1β (11E5): this compound | Not Applicable (Qualitative/Semi-Quantitative) | Not Applicable | Cell lysates, Tissues |
| Sandwich ELISA | Proteintech Human IL-1 beta ELISA Kit | 1.5 pg/mL | 3.9 - 250 pg/mL | Serum, Plasma, Cell culture supernatant |
| Sandwich ELISA | Abcam Human IL-1 beta ELISA Kit (ab214025) | ≤ 5.64 pg/mL | 14.06 - 900 pg/mL | Serum, Plasma, Cell culture supernatant |
| Sandwich ELISA | Sigma-Aldrich Human IL-1 beta ELISA Kit | 0.3 pg/mL | 0.48 - 100 pg/mL | Serum, Plasma, Cell culture supernatant, Urine |
| Sandwich ELISA | STEMCELL Technologies Human IL-1 beta ELISA Kit | 4 pg/mL | 1 - 316 pg/mL | Serum, Plasma, Cell culture supernatant |
| Sandwich ELISA | RayBiotech Human IL-1 beta ELISA Kit | 0.3 pg/mL | 1.56 - 100 pg/mL | Serum, Plasma, Cell culture supernatant |
| Immuno-PCR | RayBiotech Human IL-1 beta IQELISA® Kit | High (Specific value not provided in search results) | Wide (Specific value not provided in search results) | Serum, Plasma, Cell culture supernatant |
The IL-1β Signaling Pathway
Understanding the biological context of IL-1β is crucial for interpreting detection results. IL-1β exerts its effects by binding to the IL-1 receptor type I (IL-1RI), which then recruits the accessory protein IL-1RAcP. This complex initiates a downstream signaling cascade involving the recruitment of MyD88 and subsequent activation of IRAK kinases. This ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of numerous inflammatory genes.
Caption: A simplified diagram of the IL-1β signaling cascade.
Experimental Workflows
To provide a practical understanding of these detection methods, the following sections outline the typical experimental workflows.
Sandwich ELISA Workflow
The sandwich ELISA is a robust and widely used method for quantifying proteins in solution. The workflow involves capturing the target protein between two layers of antibodies.
Caption: The sequential steps of a typical sandwich ELISA protocol.
Immuno-PCR (IQELISA®) Workflow
The IQELISA® combines the specificity of an ELISA with the signal amplification power of real-time PCR, offering significantly higher sensitivity.
Caption: The workflow for the high-sensitivity IQELISA® assay.
Detailed Experimental Protocols
Semi-Quantitative Detection of IL-1β by Western Blotting
This protocol provides a general framework for using a monoclonal antibody like this compound to detect IL-1β in cell lysates.
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., this compound) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The pro-form of IL-1β will appear at ~31 kDa and the mature form at ~17 kDa.
Qualitative Detection of IL-1β by Immunohistochemistry (IHC)
This protocol outlines the general steps for localizing IL-1β in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., this compound) overnight at 4°C.
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Washing: Repeat the washing step.
-
Chromogen Detection: Add a chromogen substrate such as DAB and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Quantitative Detection of IL-1β by Sandwich ELISA
This protocol is a generalized procedure for a typical human IL-1β sandwich ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the antibody-pre-coated microplate.
-
Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate and wash the wells four times with 1X Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well.
-
Incubation: Cover and incubate for 45 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Reading: Immediately read the absorbance at 450 nm.
-
Calculation: Calculate the IL-1β concentration in the samples by interpolating from the standard curve.
High-Sensitivity Quantitative Detection of IL-1β by Immuno-PCR (IQELISA®)
This protocol outlines the key steps for the RayBiotech IQELISA® kit.
-
Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit manual.
-
Sample and Detection Reagent Addition: Add 25 µL of standard or sample to each well of the antibody-coated PCR plate.
-
Incubation: Incubate for 2.5 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells as per the protocol.
-
Detection Affinity Reagent Addition: Add 25 µL of the detection affinity reagent to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
IQELISA® Detection Reagent Addition: Add 25 µL of the IQELISA® Detection Reagent to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
PCR Master Mix Addition: Add 15 µL of Primer solution and 10 µL of PCR master mix to each well.
-
Real-Time PCR: Run the plate on a real-time PCR instrument. The concentration of IL-1β is inversely proportional to the Ct value.
References
A Head-to-Head Comparison for Immunohistochemistry: Monoclonal SC-52012 vs. Polyclonal Anti-IL-1 beta
For researchers, scientists, and drug development professionals utilizing immunohistochemistry (IHC) to detect Interleukin-1 beta (IL-1β), the choice between a monoclonal and a polyclonal antibody is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the mouse monoclonal antibody SC-52012 and polyclonal anti-IL-1 beta antibodies, focusing on their performance characteristics in IHC applications.
Performance Characteristics at a Glance
A summary of the key characteristics of the monoclonal antibody this compound and representative polyclonal anti-IL-1 beta antibodies is presented below. This quantitative data, compiled from product datasheets, offers a clear comparison to aid in antibody selection.
| Feature | Monoclonal Antibody: this compound (Clone: 11E5) | Polyclonal Anti-IL-1 beta Antibodies (Representative examples) |
| Clonality | Monoclonal | Polyclonal |
| Host Species | Mouse[1][2] | Rabbit[3][4] |
| Immunogen | Recombinant IL-1β of human origin[5] | Recombinant human or mouse IL-1β |
| Specificity | Recognizes a single, specific epitope on the IL-1β protein. | Recognizes multiple epitopes on the IL-1β protein. |
| Lot-to-Lot Consistency | High | Can exhibit variability. |
| Reactivity | Human, Mouse, Rat | Varies by antibody; can include Human, Mouse, Rat, and others. |
| Recommended IHC Starting Dilution | 1:50 | Varies significantly by vendor and specific antibody (e.g., 1:10-1:50, 2 µg/mL). |
| Known Applications | Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC-P) | Western Blotting (WB), Immunohistochemistry (IHC-P, IHC-Fr), ELISA, Flow Cytometry, Neutralization |
Delving Deeper: Monoclonal vs. Polyclonal for IL-1β IHC
The fundamental difference between monoclonal and polyclonal antibodies lies in their origin and specificity. A monoclonal antibody, like this compound, is produced from a single B-cell clone and recognizes a single epitope on the target antigen. This high specificity can lead to lower background staining and highly reproducible results, a significant advantage for long-term studies or when comparing results across different experiments.
Polyclonal antibodies, in contrast, are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on the IL-1β molecule. This multi-epitope recognition can result in a stronger signal, which may be beneficial for detecting low-abundance proteins. However, this broader reactivity can also lead to higher background and potential cross-reactivity with other proteins, and there can be greater variability between different manufacturing lots.
Experimental Protocols: A General Guide for IHC-P
Below is a generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is crucial to note that optimal conditions, including antibody dilution and incubation times, should be determined empirically for each specific antibody and experimental setup.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
- Hydrate through graded alcohols: 100% ethanol (2 x 2 minutes), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
- Rinse in distilled water.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER). The choice of retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating method (microwave, pressure cooker, or water bath) should be optimized.
- A common method is to heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
3. Blocking:
- Wash slides in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10-15 minutes.
- Rinse with wash buffer.
- Block non-specific binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes at room temperature.
4. Primary Antibody Incubation:
- Dilute the primary antibody (this compound or polyclonal anti-IL-1β) to its optimal concentration in antibody diluent.
- Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Detection:
- Wash slides with wash buffer.
- Incubate with a biotinylated secondary antibody appropriate for the host species of the primary antibody for 30-60 minutes at room temperature.
- Wash slides with wash buffer.
- Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash slides with wash buffer.
6. Chromogen and Counterstaining:
- Incubate with a peroxidase substrate solution (e.g., DAB) until the desired stain intensity develops.
- Wash with distilled water.
- Counterstain with hematoxylin.
- Wash with distilled water.
7. Dehydration and Mounting:
- Dehydrate slides through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Visualizing the Process and Pathway
To further clarify the experimental workflow and the biological context of IL-1β, the following diagrams are provided.
Caption: A generalized workflow for immunohistochemistry.
Caption: Simplified IL-1β signaling pathway.
Conclusion
The selection between the monoclonal antibody this compound and a polyclonal anti-IL-1 beta antibody for IHC depends on the specific requirements of the study. For research demanding high specificity and lot-to-lot consistency, the monoclonal this compound is an excellent choice. Conversely, when a stronger signal is required for detecting low levels of IL-1β, a well-validated polyclonal antibody may be more suitable, albeit with careful consideration of potential background and lot variability. Ultimately, empirical validation of the chosen antibody in the specific experimental context is paramount for generating reliable and reproducible IHC data.
References
Performance Validation of Anti-IL-1β Antibody (SC-52012) using Enzyme-Linked Immunosorbent Assay (ELISA)
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the performance of the anti-human Interleukin-1 beta (IL-1β) monoclonal antibody, clone 11E5 (catalog number SC-52012), using an Enzyme-Linked Immunosorbent Assay (ELISA). The accurate quantification of IL-1β, a key pro-inflammatory cytokine, is critical for research in immunology, oncology, and drug development. This document outlines a comparative study of this compound against other commercially available anti-human IL-1β antibodies, presenting hypothetical performance data and a detailed experimental protocol for a sandwich ELISA.
Comparative Performance of Anti-Human IL-1β Antibodies in a Sandwich ELISA
The performance of an antibody in an ELISA is determined by several key parameters, including its sensitivity, specificity, and the dynamic range of detection. Below is a summary of hypothetical performance data comparing this compound to two other commercially available anti-human IL-1β monoclonal antibodies when used as a capture antibody in a sandwich ELISA.
| Parameter | This compound (Clone: 11E5) | Alternative Antibody A | Alternative Antibody B |
| Assay Range | 15.6 - 1000 pg/mL | 7.8 - 500 pg/mL | 31.2 - 2000 pg/mL |
| Sensitivity (LOD) | < 10 pg/mL | < 5 pg/mL | < 15 pg/mL |
| Intra-Assay Precision (CV%) | < 6% | < 5% | < 8% |
| Inter-Assay Precision (CV%) | < 9% | < 7% | < 11% |
| Cross-Reactivity (vs. IL-1α) | < 0.1% | < 0.1% | < 0.2% |
| Species Reactivity | Human, Mouse, Rat | Human | Human |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual performance may vary and should be validated experimentally.
Experimental Protocol: Sandwich ELISA for Human IL-1β Quantification
This protocol describes a sandwich ELISA for the quantitative detection of human IL-1β, which can be adapted for the comparative validation of different anti-IL-1β antibodies.
Materials:
-
96-well microplate
-
Capture Antibody: Anti-Human IL-1β Monoclonal Antibody (e.g., this compound)
-
Recombinant Human IL-1β Standard
-
Detection Antibody: Biotinylated Anti-Human IL-1β Monoclonal Antibody
-
Streptavidin-HRP (Horse-Radish Peroxidase)
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Plate Sealer
-
Microplate Reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture antibody to a pre-determined optimal concentration in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding. Seal the plate and incubate for at least 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Incubation: Prepare a serial dilution of the Recombinant Human IL-1β Standard in Assay Diluent. Add 100 µL of the standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent. Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the IL-1β standards. Use the standard curve to determine the concentration of IL-1β in the samples.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of IL-1β, the following diagrams have been generated using Graphviz.
Caption: Workflow for a Sandwich ELISA to Quantify Human IL-1β.
Caption: Simplified IL-1β Signaling Pathway.
SC-52012 (Anti-IL-1β Antibody): A Comparative Guide to Cytokine Cross-Reactivity
For researchers in immunology, inflammation, and drug development, the specificity of antibodies used in experimental assays is paramount to obtaining reliable and reproducible data. This guide provides a comparative analysis of the commercially available anti-human Interleukin-1β (IL-1β) monoclonal antibody, catalog number SC-52012 from Santa Cruz Biotechnology, with a focus on its cross-reactivity with other cytokines.
Product Overview: this compound (Clone: 11E5)
This compound is a murine monoclonal antibody of the IgG1 isotype, raised against recombinant human IL-1β.[1][2] It is widely cited in scientific literature for the detection of IL-1β in various applications, including Western Blot (WB), Immunohistochemistry (IHC), and Immunofluorescence (IF).[3][4] The manufacturer states that this antibody is reactive with IL-1β from human, mouse, and rat sources.[2]
Cross-Reactivity Profile of this compound
A critical aspect of antibody performance is its specificity, or its ability to bind exclusively to its intended target without cross-reacting with other related molecules. For an anti-IL-1β antibody, it is crucial to assess its potential binding to other cytokines, particularly those within the same family (e.g., IL-1α) or those that are co-expressed in inflammatory conditions (e.g., TNF-α, IL-6).
Despite an extensive review of product datasheets and published literature citing the use of this compound, no specific experimental data detailing the cross-reactivity of this antibody with other cytokines is publicly available. While the antibody is widely used for IL-1β detection, the absence of explicit validation against a panel of other cytokines means researchers must independently verify its specificity for their experimental context.
Comparison with an Alternative Anti-IL-1β Antibody
To highlight the importance of cross-reactivity data, we can compare the information available for this compound with that of another commercially available anti-human IL-1β monoclonal antibody, clone 2805, from Thermo Fisher Scientific. For the latter, the manufacturer provides specific data on its cross-reactivity profile.
| Feature | This compound (Santa Cruz Biotechnology) | MA5-23691 (Thermo Fisher Scientific) |
| Target | Interleukin-1β (IL-1β) | Interleukin-1β (IL-1β) |
| Clone | 11E5 | 2805 |
| Reactivity | Human, Mouse, Rat | Human, Mouse |
| Cross-Reactivity Data | Not provided by the manufacturer. | Provided by the manufacturer: < 4% cross-reactivity with recombinant rat IL-1β < 0.1% cross-reactivity with recombinant porcine IL-1β, human IL-1α, porcine IL-1α, rat IL-1α, mouse IL-1α, and mouse IL-1β. |
The IL-1 Signaling Pathway
Understanding the context in which IL-1β functions is crucial for appreciating the need for specific antibody reagents. IL-1β is a key pro-inflammatory cytokine that signals through the IL-1 receptor (IL-1R), a receptor it shares with IL-1α. This shared receptor underscores the importance of using an anti-IL-1β antibody that does not cross-react with IL-1α to ensure the specific detection of IL-1β-mediated effects.
Caption: Simplified IL-1 signaling pathway.
Experimental Protocols for Assessing Antibody Cross-Reactivity
To ensure the specificity of an anti-IL-1β antibody like this compound, researchers should perform validation experiments. Below are detailed methodologies for key experiments.
Western Blotting for Specificity Testing
Objective: To determine if the this compound antibody binds to other related cytokines.
Protocol:
-
Antigen Preparation: Obtain recombinant proteins for human IL-1β, IL-1α, TNF-α, IL-6, and another unrelated cytokine as a negative control.
-
SDS-PAGE: Load 50-100 ng of each recombinant cytokine into separate wells of a 15% polyacrylamide gel. Include a molecular weight marker.
-
Electrophoresis: Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the this compound antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: A specific antibody should only produce a band at the molecular weight corresponding to IL-1β (mature form ~17 kDa, pro-form ~31 kDa).
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity
Objective: To quantify the binding affinity of this compound to IL-1β and its potential cross-reactivity with other cytokines.
Protocol:
-
Coating: Coat separate wells of a 96-well ELISA plate with 100 µL of 1 µg/mL of each recombinant cytokine (IL-1β, IL-1α, TNF-α, IL-6, etc.) in coating buffer overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the this compound antibody to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated anti-mouse secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: A high signal in the IL-1β-coated wells and negligible signal in the wells coated with other cytokines would indicate high specificity.
Caption: Workflow for assessing antibody cross-reactivity.
Conclusion
The anti-IL-1β antibody this compound (clone 11E5) is a widely used reagent for the detection of IL-1β. However, the lack of publicly available data on its cross-reactivity with other cytokines necessitates that researchers independently validate its specificity for their particular applications. By performing rigorous validation experiments, such as Western blotting and ELISA against a panel of related cytokines, scientists can ensure the accuracy and reliability of their findings in the complex field of cytokine biology.
References
SC-52012 (IL-1β) Antibody: A Comparative Review for Researchers
For researchers in immunology, neuroscience, and drug development, the selection of a reliable antibody is paramount for the accurate detection and quantification of interleukin-1 beta (IL-1β), a key mediator of inflammation. This guide provides a comprehensive review of the Santa Cruz Biotechnology SC-52012 (clone 11E5) monoclonal antibody, a widely cited reagent for IL-1β detection. We present a comparison with alternative antibodies, supported by available data and user feedback, to assist researchers in making an informed decision for their specific applications.
Overview of this compound
The this compound is a mouse monoclonal antibody raised against recombinant human IL-1β.[1][2] It is recommended for the detection of IL-1β from mouse, rat, and human origins in a variety of applications, including Western Blotting (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).[1][2][3]
User Feedback: Online reviews for the this compound antibody present a mixed landscape of user experiences. While some users report satisfactory performance, others have encountered issues, particularly in Immunohistochemistry on paraffin-embedded sections (IHC-P) and in detecting the mature form of IL-1β in Western Blotting. This variability underscores the importance of optimizing experimental conditions for this antibody.
Performance Comparison
An objective comparison of antibody performance requires direct, side-by-side experimental data, which is often not publicly available in a consolidated format. However, by compiling specifications, validation data from suppliers, and user-reported experiences, we can draw informative comparisons between this compound and other commercially available IL-1β antibodies.
For this guide, we have selected a range of alternative monoclonal and polyclonal antibodies from various suppliers that are also validated for common applications like Western Blotting and Immunohistochemistry.
Table 1: Comparison of IL-1β Antibodies
| Feature | This compound (Santa Cruz) | Alternative 1 (Supplier A) | Alternative 2 (Supplier B) | Alternative 3 (Supplier C) |
| Catalog Number | This compound | [Example: AB-12345] | [Example: XYZ-678] | [Example: PQR-91011] |
| Clonality | Monoclonal (11E5) | Polyclonal | Monoclonal (Clone XYZ) | Recombinant Monoclonal |
| Host Species | Mouse | Rabbit | Mouse | Rabbit |
| Reactivity | Human, Mouse, Rat | Human, Mouse, Rat | Human | Human, Mouse, Rat |
| Verified Applications | WB, IHC, IF, IP | WB, IHC, ELISA | WB, IHC, Flow Cytometry | WB, IHC, IF, ELISA |
| Immunogen | Recombinant human IL-1β | Synthetic peptide | Recombinant human IL-1β | Recombinant human IL-1β |
| User Rating | 3.6/5 (16 reviews) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Qualitative Feedback | Mixed reviews for IHC-P and WB (mature form detection) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Note: This table is a template. Specific catalog numbers and performance data for alternatives would be populated based on actual product information.
Experimental Methodologies
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below are representative protocols for Western Blotting and IHC-P using IL-1β antibodies. Researchers should always refer to the specific datasheet provided by the antibody supplier for optimal results.
Western Blotting Protocol
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel. Include a molecular weight marker.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary IL-1β antibody (e.g., this compound at a starting dilution of 1:200 to 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary IL-1β antibody (e.g., this compound at a starting dilution of 1:50 to 1:500) overnight at 4°C.
-
Washing: Wash sections with PBS or TBS.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
Signaling Pathway and Experimental Workflow
Understanding the biological context of IL-1β is essential for experimental design and data interpretation. IL-1β signaling is initiated by its binding to the IL-1 receptor type I (IL-1R1), leading to the recruitment of the accessory protein IL-1RAcP. This complex then recruits intracellular signaling molecules, ultimately activating transcription factors like NF-κB and AP-1, which drive the expression of inflammatory genes.
Caption: Simplified IL-1β signaling cascade.
The following diagram illustrates a typical experimental workflow for comparing the performance of different IL-1β antibodies in Western Blotting.
Caption: Western Blot antibody comparison workflow.
Conclusion
The Santa Cruz Biotechnology this compound (11E5) antibody is a frequently cited tool for the detection of IL-1β. However, user feedback indicates that its performance can be variable, particularly in IHC-P. Researchers should consider the available data and weigh the advantages of a well-cited antibody against the potential need for extensive optimization. When selecting an IL-1β antibody, it is crucial to consider the specific application, the species of interest, and to review the validation data provided by the supplier. For critical applications, it may be prudent to validate multiple antibodies in-house to determine the most suitable reagent for the intended experimental setup. This comparative guide serves as a starting point for this important decision-making process.
References
Navigating the Reproducibility of IL-1β Detection: A Comparative Guide to the SC-52012 Antibody and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate and reproducible detection of key inflammatory mediators like Interleukin-1 beta (IL-1β) is paramount. This guide provides a comprehensive comparison of the widely-cited SC-52012 (11E5) mouse monoclonal antibody from Santa Cruz Biotechnology with several commercially available alternatives. We present a synthesis of manufacturer-provided data, user-reported experiences, and detailed experimental protocols to aid in the selection of the most suitable antibody for your research needs, with a focus on ensuring the reproducibility of your results.
Interleukin-1 beta is a potent pro-inflammatory cytokine that plays a crucial role in a multitude of physiological and pathological processes, including host defense, autoimmune diseases, and cancer. The reliable detection of its precursor (pro-IL-1β, ~31 kDa) and mature (cleaved IL-1β, ~17 kDa) forms is essential for advancing our understanding of these conditions. The this compound antibody, a mouse monoclonal IgG1 raised against recombinant human IL-1β, is reactive with human, mouse, and rat IL-1β and is recommended by the manufacturer for use in Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF), and Immunoprecipitation (IP).[1][2][3] However, user feedback and the inherent variability of antibody performance across different applications and laboratories necessitate a careful evaluation of its reproducibility and a comparison with other available reagents.
Performance Comparison of IL-1β Antibodies
To facilitate an objective assessment, the following tables summarize the key features and available performance data for the this compound antibody and several popular alternatives. It is important to note that direct, peer-reviewed comparative studies are limited, and much of the data for alternative antibodies is provided by the manufacturers.
Table 1: General Antibody Specifications
| Feature | This compound (Santa Cruz) | 66737-1-Ig (Proteintech) | MAB201 (R&D Systems) | ab283818 (Abcam) | 12242 (Cell Signaling Technology) |
| Host Species | Mouse | Mouse | Mouse | Rabbit | Mouse |
| Clonality | Monoclonal | Monoclonal | Monoclonal | Monoclonal (Recombinant) | Monoclonal |
| Clone ID | 11E5 | 2A1B4 | 8516 | RM1009 | 3A6 |
| Reactivity | Human, Mouse, Rat | Human | Human, Mouse (cited) | Human, Mouse, Rat | Human, Mouse |
| Immunogen | Recombinant human IL-1β | Fusion protein Ag26030 of human IL-1β | E. coli-derived recombinant human IL-1β | Proprietary | Recombinant human IL-1β protein |
| Validated Applications | WB, IHC, IF, IP | WB, IHC, IF/ICC, IP, ELISA | WB, IHC (cited), Neu, Flow, ICC, ELISA | WB, IHC-P, ICC, Flow Cyt, IP | WB, IHC-P |
Table 2: Application-Specific Performance Data (Manufacturer & User Reported)
| Application | This compound (Santa Cruz) | 66737-1-Ig (Proteintech) | MAB201 (R&D Systems) | ab283818 (Abcam) | 12242 (Cell Signaling Technology) |
| Western Blot (Starting Dilution) | 1:200 - 1:1000 | 1:5000 - 1:50000 | 1 µg/mL | 1:1000 | 1:1000 |
| Western Blot (Observed Bands) | Precursor (~31 kDa) and mature (~17 kDa) forms reported by manufacturer. Some users report difficulty detecting the mature form. | Detects both precursor and mature forms. | Detects a band at approximately 36 kDa in PMA and LPS-treated THP-1 cells. | Detects precursor (~34 kDa) and mature forms. KO validated. | Detects both precursor (~31 kDa) and mature (~17 kDa) forms. |
| Immunohistochemistry (Paraffin) (Starting Dilution) | 1:50 - 1:500 | 1:50 - 1:500 | Cited in publications. | 1:500 | 1:100 - 1:400 |
| IHC-P (User Feedback) | Mixed results reported, with some users experiencing weak or non-specific staining. | Positive staining shown in human lung and skin cancer tissues. | Data available from publications. | Positive staining shown in mouse colon and LPS-treated RAW 264.7 cells. | Strong and specific staining demonstrated in human colitis tissue. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for achieving reproducible results. Below are representative protocols for Western Blotting and Immunohistochemistry for the detection of IL-1β.
Western Blotting Protocol
This protocol is a general guideline; optimization may be required for specific experimental conditions.
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer (e.g., sc-24948) supplemented with protease and phosphatase inhibitors.
-
For tissue samples, homogenize in RIPA buffer on ice.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Electrophoresis and Transfer:
-
Mix 20-40 µg of protein with an equal volume of 2x Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.
-
Immunohistochemistry (Paraffin-Embedded Sections) Protocol
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0, or Tris-EDTA, pH 9.0) and heating in a pressure cooker, water bath, or microwave. Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary antibody (at the recommended dilution) in a humidified chamber overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-conjugated polymer-based detection system.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Signaling Pathway and Experimental Workflow
The canonical signaling pathway for IL-1β involves its binding to the IL-1 receptor type I (IL-1R1), leading to the recruitment of the accessory protein IL-1RAcP. This complex then recruits the adapter protein MyD88, initiating a signaling cascade that results in the activation of downstream kinases such as IRAKs and TRAF6. Ultimately, this leads to the activation of the transcription factors NF-κB and AP-1, which drive the expression of various pro-inflammatory genes.
Caption: Canonical IL-1β signaling pathway.
The following diagram illustrates a typical experimental workflow for comparing the performance of different IL-1β antibodies in Western Blotting.
Caption: Workflow for antibody comparison.
Conclusion and Recommendations
The choice of an antibody for IL-1β detection is critical for the success and reproducibility of an experiment. While the this compound antibody from Santa Cruz Biotechnology has been widely cited, user-reported experiences suggest that its performance can be variable, particularly for applications like IHC on paraffin-embedded tissues and for the consistent detection of the mature 17 kDa form of IL-1β in Western Blots.
For researchers prioritizing robust and reproducible data, especially for quantitative Western Blotting and clear IHC staining, it is advisable to consider validated alternatives. Antibodies such as Proteintech's 66737-1-Ig, Abcam's ab283818 (which is knockout validated), and Cell Signaling Technology's 12242 have demonstrated consistent performance in detecting both the precursor and mature forms of IL-1β across various applications, as shown in the manufacturers' validation data.
Ultimately, the optimal antibody choice will depend on the specific application, the species being studied, and the experimental conditions. We strongly recommend that researchers perform in-house validation of any new antibody lot to ensure it meets the specific requirements of their assay. This due diligence is a cornerstone of reproducible science and will contribute to the generation of high-quality, reliable data in the study of IL-1β and its role in health and disease.
References
Safety Operating Guide
Proper Disposal and Handling of SC-52012 (IL-1β Antibody)
This document provides essential safety and logistical information for the proper disposal and handling of SC-52012, a monoclonal antibody for the detection of Interleukin-1 beta (IL-1β). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations for non-hazardous biological materials.
Product Information and Specifications
This compound is a mouse monoclonal antibody provided by Santa Cruz Biotechnology. According to the manufacturer, the product is considered non-hazardous and does not require a Safety Data Sheet (SDS). However, it is imperative to handle all laboratory reagents with care.
| Specification | Value |
| Catalog Number | This compound |
| Product Name | IL-1β (11E5) Antibody |
| Host Species | Mouse |
| Isotype | IgG1 |
| Concentration | 100 µg/ml |
| Formulation | 1.0 ml PBS with < 0.1% sodium azide and 0.1% gelatin[1] |
| Storage | Store at 4° C. DO NOT FREEZE . |
| Hazard Classification | Non-hazardous |
Disposal Procedures for this compound
As a non-hazardous biological reagent, the disposal of this compound and its associated waste should follow institutional and local guidelines for non-infectious laboratory waste.
Step-by-Step Disposal Guide:
-
Unused Product:
-
For disposal of the original vial with remaining antibody solution, consult your institution's Environmental Health and Safety (EHS) office for guidance on disposing of non-hazardous chemical and biological waste.
-
While the concentration of sodium azide is low (<0.1%), it is a preservative that can be toxic in larger quantities. Therefore, do not dispose of the concentrated product down the drain unless permitted by your local regulations.
-
-
Liquid Waste (e.g., used buffers, antibody dilutions):
-
Liquid waste generated from experiments using this compound can typically be disposed of down the sanitary sewer with copious amounts of running water.[2]
-
This helps to dilute the components, including the small amount of sodium azide.
-
-
Solid Waste (e.g., contaminated gels, membranes, pipette tips):
-
Place all solid waste materials that have come into contact with the antibody into a designated biohazard bag or container.
-
Even though the antibody itself is non-hazardous, this practice prevents potential cross-contamination and adheres to good laboratory practice.
-
Dispose of the sealed bag or container in accordance with your institution's procedures for non-infectious solid waste.
-
-
Empty Vials:
-
Rinse the empty vial with water three times.
-
Deface the label to prevent accidental reuse.
-
The rinsed and defaced vial can typically be disposed of in the regular laboratory glass waste or as directed by your institution.
-
Below is a logical workflow for the disposal decision process.
Caption: A flowchart outlining the decision-making process for the proper disposal of different types of waste generated from the use of this compound.
Experimental Protocols
This compound is recommended for several applications, including Western Blotting (WB) and Immunohistochemistry (IHC).[1][3] Below are detailed methodologies for these key experiments.
Western Blotting Protocol
This protocol outlines the general steps for performing a Western Blot to detect IL-1β using this compound.
-
Sample Preparation:
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Mix an appropriate amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 12% SDS-PAGE).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking buffer. The recommended starting dilution is 1:200, with a range of 1:100-1:1000.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a compatible HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system. The expected molecular weight for the IL-1β precursor is 31 kDa and for the mature form is 17 kDa.
-
Caption: A procedural flowchart illustrating the key steps of a Western Blotting experiment using the this compound antibody.
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
This protocol provides a general guideline for using this compound in IHC.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a suitable buffer (e.g., sodium citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate the sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
-
-
Blocking:
-
Apply a blocking serum (e.g., normal goat serum) to the sections and incubate for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in a suitable antibody diluent. The recommended starting dilution is 1:50, with a range of 1:50-1:500.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides with a wash buffer (e.g., PBS or TBS).
-
-
Secondary Antibody and Detection:
-
Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
-
Incubate with a chromogen substrate (e.g., DAB) until the desired staining intensity is achieved.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Mount the coverslip using a permanent mounting medium.
-
IL-1β Signaling Pathway
IL-1β is a potent pro-inflammatory cytokine that initiates a signaling cascade upon binding to its cell surface receptor, IL-1R1. This interaction leads to the recruitment of the accessory protein IL-1RAcP and subsequent downstream signaling. The canonical pathway involves the activation of transcription factors such as NF-κB and AP-1, which drive the expression of inflammatory genes.
Caption: A diagram illustrating the canonical IL-1β signaling cascade, from receptor binding to the activation of transcription factors and subsequent gene expression.
References
Essential Safety and Handling Guide for SC-52012 (IL-1 beta/IL1B Antibody)
This document provides immediate, essential safety and logistical information for the handling and disposal of Santa Cruz Biotechnology's SC-52012, a mouse monoclonal antibody targeting IL-1 beta/IL1B. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.
Product Information and Hazard Assessment
This compound is a mouse monoclonal IgG1 antibody provided at a concentration of 100 µg/ml in a solution of Phosphate Buffered Saline (PBS) containing less than 0.1% sodium azide and 0.1% gelatin. According to the manufacturer, this product is considered non-hazardous and does not require a Material Safety Data Sheet (MSDS).
The primary hazardous component to consider for handling and disposal is sodium azide, present as a preservative at a very low concentration (<0.1%). While pure sodium azide is highly toxic, in this dilution, the risks are significantly reduced. However, proper laboratory hygiene and disposal practices are still necessary.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure safety when handling this compound and associated reagents.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses or goggles. |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the antibody's efficacy and ensuring a safe laboratory environment.
Receiving and Storage:
-
Storage Temperature: Upon receipt, store the vial at 4°C. Do not freeze.
-
Stability: The antibody is stable for one year from the date of shipment when stored correctly.
General Handling Workflow:
The following diagram outlines the standard workflow for handling the this compound antibody from receipt to disposal.
Caption: General workflow for handling the this compound antibody.
Experimental Protocols
This compound is recommended for Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), and Immunohistochemistry (IHC). Below are detailed, step-by-step protocols for each application.
Recommended Dilutions:
| Application | Starting Dilution | Dilution Range |
| Western Blotting (WB) | 1:200 | 1:100 - 1:1000 |
| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - |
| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 |
| Immunohistochemistry (IHC) | 1:50 | 1:50 - 1:500 |
Western Blotting (WB) Protocol
This protocol outlines the key steps for detecting IL-1 beta using this compound in a Western Blot experiment.
Caption: Step-by-step workflow for Western Blotting.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Dilute the this compound antibody in the blocking buffer (starting at 1:200). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Immunoprecipitation (IP) Protocol
This protocol describes the enrichment of IL-1 beta from a lysate using this compound.
Caption: Workflow for Immunoprecipitation.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing immunoprecipitation buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add 1-2 µg of this compound to 100-500 µg of total protein lysate. Incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add an appropriate amount of Protein A/G beads to the lysate-antibody mixture and incubate for at least 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elution: Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated protein.
-
Analysis: Centrifuge to pellet the beads and analyze the supernatant by Western Blotting.
Immunofluorescence (IF) Protocol
This protocol details the steps for visualizing IL-1 beta in cultured cells using this compound.
Caption: Immunofluorescence staining workflow.
Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Dilute the this compound antibody in the blocking buffer (starting at 1:50) and incubate for 1 hour at room temperature.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated anti-mouse secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step as in step 6.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium, preferably containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the staining using a fluorescence microscope.
Disposal Plan
Proper disposal of waste generated from experiments using this compound is essential to maintain a safe laboratory environment.
Liquid Waste (Containing <0.1% Sodium Azide):
-
Drain Disposal: For dilute solutions containing less than 0.1% sodium azide, disposal down the drain with copious amounts of running water is generally acceptable.[1] This helps to prevent the accumulation of explosive metal azides in the plumbing.[1]
-
Collection: If your institutional policy prohibits drain disposal of azides, collect the liquid waste in a clearly labeled, non-metallic container.[1] Dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][3]
Solid Waste:
-
Contaminated Items: Pipette tips, centrifuge tubes, gloves, and other contaminated solid waste should be collected in a biohazard bag.
-
Disposal Route: Dispose of the biohazard bag according to your institution's guidelines for biological waste.
Always consult and adhere to your local and institutional regulations for chemical and biological waste disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
